Protactinium-233
Description
Structure
2D Structure
Properties
CAS No. |
13981-14-1 |
|---|---|
Molecular Formula |
Pa |
Molecular Weight |
233.04025 g/mol |
IUPAC Name |
protactinium-233 |
InChI |
InChI=1S/Pa/i1+2 |
InChI Key |
XLROVYAPLOFLNU-NJFSPNSNSA-N |
SMILES |
[Pa] |
Isomeric SMILES |
[233Pa] |
Canonical SMILES |
[Pa] |
Synonyms |
233Pa radioisotope Pa-233 radioisotope Protactinium-233 |
Origin of Product |
United States |
Nuclear Structure and Radiative Decay Properties of Protactinium 233
Nuclear Structure and Energy Level Schemes of Protactinium-233
Ground State Properties and Excited States
This compound possesses 91 protons and 142 neutrons, giving it a mass number of 233 kaeri.re.krmirdsoft.org. The isotope has a precisely determined atomic mass of 233.0402402 ± 0.0000024 atomic mass units kaeri.re.kr. ²³³Pa is characterized by a ground state with a spin of 3/2⁻ kaeri.re.krwikipedia.orgnih.gov. The nucleus exhibits a magnetic dipole moment of 4.0(7) nm and an electric quadrupole moment of +3.4(8) barn kaeri.re.kr. The half-life of this compound is approximately 26.97 days kaeri.re.krmirdsoft.orgwikipedia.orgnih.gov, during which it undergoes beta-minus (β⁻) decay. The beta decay energy (Qβ) for ²³³Pa is approximately 570.111 ± 2.035 keV kaeri.re.kr.
Information regarding excited states of this compound is limited within the reviewed literature. While research extensively details its ground state and decay characteristics, comprehensive energy level schemes for ²³³Pa's excited states are not extensively documented in the provided sources osti.gov.
Isomeric States and Their Decay Characteristics
No specific isomeric states for this compound have been identified or detailed in the reviewed scientific literature. Research efforts have primarily focused on the ground state and its associated decay processes.
Beta Decay Processes and Associated Gamma Emissions of this compound
Beta Spectral Analysis and Decay Energies
This compound decays primarily through beta-minus emission, releasing electrons and neutrinos. The total energy released in this beta decay process (Qβ) is approximately 570.111 ± 2.035 keV kaeri.re.kr. The mean energy of the emitted electrons is reported as 0.21505 MeV mirdsoft.org. Beta spectral analysis, often performed in conjunction with gamma-ray detection using coincidence counting techniques, is a method employed to accurately determine the disintegration rates of ²³³Pa samples nih.govresearchgate.net.
High-Resolution Gamma Ray Spectrometry and Emission Probabilities
The beta decay of this compound is accompanied by the emission of several gamma rays. High-resolution gamma-ray spectrometry is utilized to identify and quantify these emissions. The most prominent gamma ray observed is at 312 keV, with a well-measured emission probability of 38.6 ± 0.5 photons per 100 decays osti.govresearchgate.net. Additionally, other gamma rays with significant emission probabilities, typically exceeding 1%, have been identified at approximately 300 keV, 340 keV, 398 keV, and 416 keV vcu.edu.
| Gamma Energy (keV) | Emission Probability (%) | Notes |
| 312 | 38.6 ± 0.5 | osti.govresearchgate.net |
| ~300 | >1 | Mentioned as high intensity vcu.edu |
| ~340 | >1 | Mentioned as high intensity vcu.edu |
| ~398 | >1 | Mentioned as high intensity vcu.edu |
| ~416 | >1 | Mentioned as high intensity vcu.edu |
Daughter Nuclide Formation and Subsequent Decay Chains (e.g., Uranium-233)
The principal decay mode of this compound is beta-minus decay, which results in the formation of Uranium-233 (²³³U) with a probability close to 100% kaeri.re.krmirdsoft.orgwikipedia.org. This transformation is fundamental to the thorium fuel cycle, where the fertile isotope thorium-232 (²³²Th) absorbs a neutron, decays to thorium-233 (²³³Th), which subsequently decays to ²³³Pa, and finally to the fissile ²³³U nih.govwikipedia.orgnih.govworld-nuclear.orgworld-nuclear.orgwikipedia.orglanl.gov. Uranium-233 is a valuable fissile material for nuclear reactors wikipedia.orgnih.govworld-nuclear.orgworld-nuclear.org. The decay chain of ²³³U is part of the neptunium (B1219326) series and ultimately leads to stable lead isotopes wikipedia.org. It is noteworthy that ²³³U produced through the thorium cycle can contain trace amounts of uranium-232 (B1195260) (²³²U), whose decay products emit intense, high-energy gamma radiation, posing handling challenges and influencing safeguards wikipedia.orginmm.orgfissilematerials.org.
Neutron Cross-Sections and Nuclear Reaction Pathways Involving this compound
Neutron Capture Cross-Sections (n,γ)
The neutron capture cross-section for this compound, denoted as σ(n,γ), is a critical parameter influencing neutron economy in nuclear reactors. It represents the probability of a ²³³Pa nucleus absorbing a neutron without undergoing fission or other reactions, typically resulting in the formation of ²³⁴Pa.
Data from various evaluations and measurements provide insights into this cross-section at different neutron energies. At thermal energies (0.0253 eV), the capture cross-section is reported to be approximately 39.42 barns according to JENDL-4.0 jaea.go.jp. Other evaluations suggest slightly higher values, with one measurement indicating 47 ± 4 barns at 0.0253 eV, and a composite evaluation suggesting 43 ± 3 barns osti.gov. The Maxwellian average cross-section, relevant for a thermal spectrum, is reported as 38.99 barns jaea.go.jp. The resonance integral, which accounts for capture in the epithermal energy range, is also significant, with values around 835.3 barns reported from JENDL-4.0 jaea.go.jp, and higher values of 917 ± 63 barns or 852 ± 26 barns from other integral measurements osti.gov.
Table 1: Neutron Capture Cross-Sections (n,γ) for this compound
| Energy / Integral Type | Cross-Section (barns) [Source 1] | Cross-Section (barns) [Source 5] | Composite/Evaluated (barns) [Source 5] |
| 0.0253 eV | 39.42 | 47 ± 4 | 43 ± 3 |
| Maxwellian Average | 38.99 | N/A | N/A |
| Resonance Integral (>0.5 eV) | 835.3 | 917 ± 63 | 852 ± 26 |
Fission Cross-Sections and Neutron-Induced Reactions (n,f), (n,2n)
This compound itself is not considered a primary fissile material in the same way as ²³³U, ²³⁵U, or ²³⁹Pu. However, it can undergo neutron-induced fission, particularly at higher neutron energies. The fission cross-section (n,f) for ²³³Pa is notably small at thermal energies, reported as approximately 2.502 μb at 0.0253 eV jaea.go.jp. The Maxwellian average fission cross-section is similarly low at 2.508 μb jaea.go.jp. In a fission spectrum average, the (n,f) cross-section is higher, around 235.9 mb jaea.go.jp.
Experimental measurements have focused on the energy-dependent fission cross-section in the MeV range. Direct measurements between 1.0 and 3.0 MeV, and up to 8.5 MeV, indicate that the fission cross-section is significantly lower than some existing evaluations and that the fission threshold is higher than 1.0 MeV tandfonline.comiaea.orgresearchgate.net. These new experimental data are at variance with previous evaluations, providing lower cross-section values and resolving uncertainties regarding the threshold energy iaea.org. For fast neutron spectra, the ²³³Pa(n,f) reaction becomes more relevant as the capture cross-section decreases tandfonline.com.
Beyond fission, other neutron-induced reactions are also characterized by their cross-sections. The (n,2n) reaction, which requires a minimum neutron energy (threshold) of approximately 6.557 MeV, has a cross-section of 1.869 b at this threshold energy and a fission spectrum average of 10.29 mb jaea.go.jp. Higher-order reactions like (n,3n) and (n,4n) also occur at significantly higher neutron energies, with thresholds of 12.13 MeV and 18.98 MeV, respectively jaea.go.jp.
Table 2: Fission Cross-Sections and Neutron-Induced Reactions (n,f), (n,2n) for this compound
| Reaction | Energy / Condition | Cross-Section |
| (n,fission) | 0.0253 eV | 2.502 μb |
| (n,fission) | Maxwellian Average | 2.508 μb |
| (n,fission) | Fission Spectrum Average | 244.2 mb |
| (n,f) | 0.0253 eV | 2.502 μb |
| (n,f) | Maxwellian Average | 2.508 μb |
| (n,f) | Fission Spectrum Average | 235.9 mb |
| (n,2n) | Threshold (6.557 MeV) | 1.869 b |
| (n,2n) | Fission Spectrum Average | 10.29 mb |
Table 3: Other Neutron-Induced Reactions for this compound
| Reaction | Threshold Energy | Cross-Section |
| (n,3n) | 12.13 MeV | 187.4 mb |
| (n,4n) | 18.98 MeV | 743.0 pb |
Interaction with Other Nuclear Particles and Phenomena
This compound's primary significance in nuclear physics and reactor technology stems from its role as an intermediate in the thorium-to-uranium fuel cycle. Upon neutron capture by ²³²Th, ²³³Pa is produced, which then decays via beta emission to ²³³U tandfonline.comontosight.aiwikipedia.orgquora.comwikipedia.org. If ²³³Pa absorbs another neutron before decaying to ²³³U, it can convert into the non-fissile isotope ²³⁴U, thereby consuming neutrons and negatively impacting the neutron economy wikipedia.org. To mitigate this, some advanced reactor designs propose extracting ²³³Pa from the active reactor zone to allow it to decay into ²³³U without further neutron capture wikipedia.org.
The behavior of neutrons interacting with ²³³Pa has been investigated using theoretical models, such as the Coupled-Channeled Optical Model, to understand its nuclear properties relevant to reactor applications jeires.com. These models analyze total cross-sections and the influence of nuclear rotational excitation on neutron interactions jeires.com.
Beyond neutron interactions, ²³³Pa is also utilized as a tracer in radiochemical analyses nih.gov. It undergoes beta decay, accompanied by the emission of numerous gamma rays nih.gov. This decay pathway is fundamental to its presence and transformation within nuclear systems.
Compound Names Mentioned:
| Name | Symbol | Atomic Number |
| This compound | ²³³Pa | 91 |
| Thorium-232 | ²³²Th | 90 |
| Uranium-233 | ²³³U | 92 |
| Uranium-234 (B1202302) | ²³⁴U | 92 |
| Protactinium-234 (B80022) | ²³⁴Pa | 91 |
| Protactinium-231 | ²³¹Pa | 91 |
| Thorium-233 | ²³³Th | 90 |
| Uranium-235 | ²³⁵U | 92 |
| Plutonium-239 | ²³⁹Pu | 94 |
| Thorium-230 | ²³⁰Th | 90 |
| Uranium-232 | ²³²U | 92 |
| Neptunium-239 | ²³⁹Np | 93 |
| Plutonium-238 | ²³⁸Pu | 94 |
Production and Synthesis Methodologies for Research Grade Protactinium 233
Neutron Irradiation of Thorium-232 Targets
The most prevalent and well-established method for producing Protactinium-233 (²³³Pa) is through the neutron irradiation of Thorium-232 (²³²Th) targets within a nuclear reactor. berkeley.edu This process is the foundational step in the thorium-uranium fuel cycle, which aims to breed fissile Uranium-233 (²³³U) from the fertile ²³²Th. world-nuclear.orgwikipedia.org The fundamental nuclear reaction involves the capture of a neutron by a ²³²Th nucleus, which then undergoes two successive beta decays.
The sequence of reactions is as follows:
Neutron Capture: A Thorium-232 nucleus captures a neutron (n) to become Thorium-233 (²³³Th).
²³²Th + n → ²³³Th + γ
First Beta Decay: Thorium-233 is unstable and undergoes beta decay with a relatively short half-life of approximately 22.3 minutes, transforming into this compound (²³³Pa).
²³³Th → ²³³Pa + e⁻ + ν̅ₑ (t½ ≈ 22.3 min)
Second Beta Decay: this compound, the target isotope, is also radioactive and beta decays with a half-life of about 27 days to the fissile isotope Uranium-233 (²³³U). quora.com
²³³Pa → ²³³U + e⁻ + ν̅ₑ (t½ ≈ 27 days)
This process is central to the operation of various proposed and experimental thorium-fueled reactors. world-nuclear.org
Target Material Preparation and Purity Considerations
The preparation and purity of the Thorium-232 target are critical for ensuring the efficient production of high-purity this compound and the subsequent Uranium-233.
Target Forms:
Thorium Oxide (ThO₂): Due to its high melting point, chemical stability, and resistance to oxidation, thorium dioxide is a commonly used target material. world-nuclear.org It can be fabricated into ceramic pellets, which are then loaded into fuel rods. iaea.org
Thorium Metal: Thorium can also be used in its metallic form, often as foils or slugs. iaea.orgtennessee.edu Thorium metal offers a higher density of target nuclei compared to its oxide.
Molten Salts: In Molten Salt Reactor (MSR) concepts, thorium is introduced as thorium tetrafluoride (ThF₄) dissolved in a molten fluoride (B91410) salt coolant, such as a mixture of lithium and beryllium fluorides (FLiBe). world-nuclear.org This fluid form allows for online processing and separation.
Purity Considerations: The purity of the initial ²³²Th target material is paramount. Natural thorium consists almost entirely of the ²³²Th isotope, which is advantageous. gen-4.org However, the presence of certain chemical impurities can negatively impact the production process. Impurities with high neutron capture cross-sections (neutron poisons) can reduce the neutron economy of the reactor, lowering the efficiency of ²³³Th production. Furthermore, the irradiation of impurities can lead to the formation of undesirable radioisotopes, complicating the chemical separation and purification of the desired ²³³Pa. Therefore, high chemical purity of the thorium target is essential for research-grade applications.
Reactor Flux Optimization and Irradiation Conditions
The conditions within the nuclear reactor, particularly the neutron flux and energy spectrum, must be carefully managed to optimize the production of this compound.
Neutron Flux: A high neutron flux is generally desirable as it increases the rate of the initial ²³²Th(n,γ)²³³Th reaction, leading to a higher production rate of ²³³Pa.
Neutron Spectrum: The energy of the irradiating neutrons is a crucial parameter. The thorium fuel cycle is most efficient in a thermal neutron spectrum (slow neutrons), as the neutron capture cross-section of ²³²Th is significant for thermal neutrons. energyfromthorium.com Conversely, a high fast neutron flux is undesirable as it can induce the ²³²Th(n,2n)²³¹Th reaction. quora.com This reaction leads to the formation of Protactinium-231 and subsequently Uranium-232 (B1195260), a contaminant that complicates the handling of the bred ²³³U due to the high-energy gamma radiation from its decay products. quora.comosti.gov Therefore, reactors with good moderators that can effectively thermalize neutrons are preferred for this process. vcu.edu
The table below summarizes the key neutron reactions involving Thorium-232 and the intermediate this compound.
| Reaction | Neutron Energy | Product | Significance |
| ²³²Th(n,γ)²³³Th | Thermal | ²³³Th | Primary production reaction for ²³³Pa |
| ²³³Pa(n,γ)²³⁴Pa | Thermal | ²³⁴Pa | Loss mechanism for ²³³Pa , produces non-fissile ²³⁴U |
| ²³²Th(n,2n)²³¹Th | Fast (>6.4 MeV) | ²³¹Th | Produces ²³²U, a problematic contaminant |
| ²³³Pa(n,2n)²³²Pa | Fast | ²³²Pa | Another pathway to the contaminant ²³²U |
Data sourced from various nuclear data tables.
Yield Enhancement Strategies for this compound Production
The most effective yield enhancement strategy is the rapid and continuous separation of this compound from the irradiated thorium target, removing it from the high neutron flux environment. world-nuclear.orgsnv63.ru
Molten Salt Reactors (MSRs): These reactor designs are particularly well-suited for this strategy. Because the thorium fuel is dissolved in the molten salt coolant, a portion of the salt can be continuously diverted to an on-site processing plant. world-nuclear.org Here, chemical separation techniques, such as liquid-liquid extraction or fluorination, can be used to isolate the ²³³Pa. moltensalt.org The separated ²³³Pa is then stored in a shielded location outside the reactor core to allow it to decay to ²³³U without the risk of further neutron capture. moltensalt.orgwikipedia.org
Solid Fuel Processing: For reactors using solid thorium fuel, yield enhancement involves optimizing the irradiation and cooling times. This typically means shorter irradiation periods followed by the chemical processing of the fuel to extract the ²³³Pa. snv63.ru This approach is less efficient than the online processing of MSRs but still serves to mitigate the loss of ²³³Pa to neutron capture. A proposed procedure involves short-term irradiation of thorium nitrate (B79036) followed by continuous solvent extraction of the protactinium. snv63.ru
Alternative Production Routes for this compound
While neutron irradiation of thorium is the primary method, this compound can also be produced through other nuclear reactions, though these are generally not used for large-scale production.
Charged Particle Induced Reactions
Bombarding Thorium-232 targets with charged particles, such as protons (p) or deuterons (d), in an accelerator can produce various protactinium isotopes. wikipedia.org While the direct production of ²³³Pa via these reactions is not the most prominent channel, related isotopes are readily formed. For instance, the ²³²Th(d,n)²³³Pa reaction is a possible direct route. More commonly studied are reactions that produce other protactinium isotopes, which are of interest for other applications but demonstrate the feasibility of using accelerators. tennessee.edu
The table below lists some charged particle reactions on Thorium-232 that produce protactinium isotopes.
| Reaction | Incident Particle | Product Isotope |
| ²³²Th(p,n)²³²Pa | Proton | Protactinium-232 |
| ²³²Th(p,3n)²³⁰Pa | Proton | Protactinium-230 |
| ²³²Th(d,n)²³³Pa | Deuteron | This compound |
| ²³²Th(d,4n)²³⁰Pa | Deuteron | Protactinium-230 |
Data compiled from studies on charged particle irradiation of thorium. tennessee.eduwikipedia.org
These methods are primarily used for research purposes and for the production of other medical isotopes, rather than for bulk ²³³Pa production for the thorium fuel cycle.
Derivation from Neptunium-237 Decay
This compound is a naturally occurring daughter product in the decay chain of Neptunium-237 (²³⁷Np). Neptunium-237, which has a very long half-life of approximately 2.14 million years, undergoes alpha decay to form this compound. nih.govnih.gov
Decay Reaction: ²³⁷Np → ²³³Pa + ⁴He (t½ ≈ 2.14 x 10⁶ years)
This decay process provides a constant, albeit very slow, source of this compound. wikipedia.org Neptunium-237 is itself a byproduct of uranium irradiation in nuclear reactors and can be separated from spent nuclear fuel. nih.gov Once separated, a sample of ²³⁷Np will establish a secular equilibrium with its much shorter-lived daughter, ²³³Pa (half-life of ~27 days). nih.govchegg.comlanl.gov This means that after a few months, the rate of ²³³Pa decay becomes equal to its rate of production from ²³⁷Np decay, leading to a constant ratio of the two isotopes. Chemical separation techniques can then be employed to periodically "milk" the ²³³Pa from the ²³⁷Np parent material.
Assessment of Radiochemical Purity and Impurity Profiling in Produced this compound Batches
The assessment of radiochemical purity is a critical step following the production and separation of this compound (²³³Pa) to ensure its suitability for research applications. This process involves the identification and quantification of any undesired radioactive species in the final product. A comprehensive impurity profile is necessary to validate the efficacy of the separation methodology and to prevent interference in subsequent experiments.
The primary analytical technique for determining the radiochemical purity of ²³³Pa is gamma-ray spectrometry. researchgate.netresearchgate.net High-purity germanium (HPGe) detectors are frequently employed for this purpose due to their excellent energy resolution, which allows for the clear identification and quantification of various gamma-emitting radionuclides. nih.govvcu.edu A typical gamma spectrum of a highly purified ²³³Pa sample will show distinct photopeaks corresponding to its characteristic gamma-ray emissions, most notably at energies such as 300 keV, 312 keV, and 340 keV. researchgate.netvcu.edu The absence of significant peaks from other radionuclides is a primary indicator of high radiochemical purity. researchgate.net
In addition to gamma spectrometry, other nuclear counting techniques are utilized to detect non-gamma-emitting impurities. Alpha spectrometry is employed to ensure the absence of alpha-emitting contaminants, particularly if the ²³³Pa was separated from materials containing long-lived alpha emitters like Protactinium-231 (²³¹Pa), which is sometimes used as a chemical yield tracer. osti.govnih.gov Liquid scintillation counting can also be used for the direct quantification of the beta-emitting ²³³Pa. nih.gov
Impurity Profiling
The potential impurities in a ²³³Pa batch are directly related to its production route and the subsequent chemical processing. For ²³³Pa produced via neutron irradiation of Thorium-232 (²³²Th), the common impurities can be categorized as follows:
Other Protactinium Isotopes: Neutron capture reactions on ²³²Th or ²³³Pa itself can produce other short-lived protactinium isotopes, such as ²³²Pa and ²³⁴Pa. vcu.eduosti.gov These are typically allowed to decay; a waiting period of about ten days can significantly reduce their presence, leading to a higher relative concentration of ²³³Pa. vcu.edu
Precursor and Daughter Nuclides: Incomplete separation can leave residual amounts of the ²³²Th target material. The primary decay product, Uranium-233 (²³³U), will continuously grow into the purified sample over time. vcu.eduwikipedia.org
Fission and Activation Products: The irradiation process may generate various fission and activation products. Niobium (e.g., ⁹⁵Nb) is a particularly challenging impurity to separate due to its chemical similarity to protactinium. researchgate.net Other elements like zirconium may also be present. osti.gov
Parent Nuclides from Alternative Routes: If ²³³Pa is sourced from the decay of Neptunium-237 (²³⁷Np), residual amounts of the parent nuclide may be present if purification is incomplete. nih.govnih.gov
Research findings have demonstrated the successful production of high-purity ²³³Pa. In one study, the radiochemical purity of recovered ²³³Pa was measured to be greater than 99.5%, with the main radioactive contaminant identified as ⁹⁵Nb. researchgate.net In another case involving the preparation of a ²³³Pa solution for a reference material, the activity ratio of the parent ²³⁷Np to the purified ²³³Pa was less than 1 x 10⁻⁸ at the time of separation, indicating exceptionally effective purification. nih.gov The effectiveness of purification is often quantified by decontamination factors, which represent the ratio of an impurity's concentration before and after processing.
The table below summarizes the common potential impurities in research-grade ²³³Pa and the analytical methods used for their detection.
| Impurity Category | Specific Nuclides | Primary Analytical Method |
| Protactinium Isotopes | ²³¹Pa, ²³²Pa, ²³⁴Pa | Gamma Spectrometry, Alpha Spectrometry (for ²³¹Pa) |
| Precursor/Daughter | ²³²Th, ²³³U | Gamma Spectrometry |
| Activation/Fission Products | ⁹⁵Nb, Zirconium isotopes | Gamma Spectrometry |
| Alternative Precursors | ²³⁷Np | Gamma Spectrometry, Alpha Spectrometry |
Advanced Radiochemical Separation and Purification of Protactinium 233
Separation from Irradiated Thorium Matrices
The initial and most critical step in the recovery of ²³³Pa is its separation from the bulk thorium matrix in which it is produced via neutron irradiation of Thorium-232 (²³²Th). This process is complicated by the presence of large quantities of unreacted thorium, the valuable decay product ²³³U, and a host of highly radioactive fission products. The primary goal is to achieve a clean separation that allows for the isolated ²³³Pa to decay into isotopically pure ²³³U. osti.govvcu.edu
Dissolution Chemistry of Thorium Targets
The method chosen for dissolving the irradiated thorium target is foundational to the entire separation process and depends on the target's form, typically either thorium metal or thorium oxide (ThO₂).
For thorium metal targets , dissolution can be achieved using concentrated nitric acid (HNO₃). fas.org The process is often catalyzed by the addition of small amounts of fluoride (B91410) ions (F⁻), typically from hydrofluoric acid (HF). fas.orgresearchgate.net Alternatively, mercuric ions (Hg²⁺) can serve as a catalyst for dissolution. wipo.int If the thorium metal is encased in aluminum, a preliminary step involving a caustic-sodium nitrite (B80452) solution can be used to remove the aluminum cladding before the thorium is dissolved. wipo.int
Thorium oxide (ThO₂) , being a highly refractory ceramic, presents a greater dissolution challenge. A common and effective method involves using nitric acid in the presence of a fluoride catalyst. osti.gov For instance, a process developed for Zircaloy-clad ThO₂ fuel involves shearing the fuel element and then leaching the oxide from the segments using fluoride-catalyzed HNO₃. osti.gov The Thorex process, a historically significant method for reprocessing thorium fuels, also relies on nitric acid dissolution as its initial step. sustainability-directory.com
Liquid-Liquid Extraction Methodologies for Protactinium-233
Liquid-liquid extraction is a cornerstone of radiochemical separations, offering high selectivity and efficiency for purifying ²³³Pa from residual contaminants. nih.gov This technique involves the selective transfer of the desired radionuclide from an aqueous phase to an immiscible organic phase containing a specific extractant.
Solvent Systems and Extractants for Selective Protactinium Extraction (e.g., TBP, MIBK)
A variety of solvent systems and extractants have been developed for the selective extraction of protactinium. The choice depends on the acid medium and the specific separation required.
Tributyl Phosphate (B84403) (TBP): While used in the Thorex process to separate thorium and uranium from protactinium, TBP can also be used to extract protactinium itself under different conditions. wipo.intscite.ai After adjusting the acidity of the aqueous phase containing protactinium (leftover from the initial Thorex separation), TBP can be used to extract the ²³³Pa. fas.orgwipo.int
Methyl Isobutyl Ketone (MIBK) or Hexone: MIBK is an effective extractant for ²³³Pa from hydrochloric acid solutions. scite.ainiscpr.res.in It has been used in technical-scale reprocessing of nuclear fuels. scite.ai Investigations into the complexation between MIBK and alcohols, which can be used as modifiers, show that the interaction is due to partial proton transfer. niscpr.res.in
Diisobutylcarbinol (DIBC): DIBC is another potent extractant for protactinium, particularly from nitric acid solutions, and it provides high decontamination factors from uranium, thorium, and various fission products. osti.govfas.org
Other Extractants:
Aliquat 336 (methyl-tri-caprylyl ammonium (B1175870) chloride) has been shown to quantitatively extract protactinium from strong HCl solutions into diluents like toluene (B28343) or chloroform (B151607). akjournals.comresearchgate.net
N-benzoyl-N-phenylhydroxylamine (N-BPHA) dissolved in chloroform provides a convenient method for separating ²³³Pa from neutron-irradiated thorium. nih.gov
Di-(2-ethylhexyl) phosphoric acid (HDEHP) can extract protactinium from H₂SO₄ solutions. scite.aichemrxiv.org
Table 1: Distribution Ratios of Protactinium(V) with Aliquat 336 This interactive table shows the effect of HCl concentration on the distribution ratio (D) of ²³³Pa(V) when extracted by 0.1M Aliquat 336 in different organic diluents.
| HCl Concentration (M) | D (Toluene) | D (Cyclohexane) | D (Chloroform) |
|---|---|---|---|
| 1.0 | ~1 | ~0.5 | ~0.1 |
| 2.0 | ~10 | ~5 | ~1 |
| 4.0 | ~100 | ~50 | ~10 |
| 6.0 | >1000 | ~500 | ~100 |
| 8.0 | >1000 | ~800 | ~200 |
| 10.0 | ~800 | ~600 | ~150 |
Data sourced from Ding et al. (2006) akjournals.com
Extraction Kinetics and Thermodynamics
The efficiency of a liquid-liquid extraction process is governed by its kinetics and thermodynamics.
Extraction Kinetics: The rate at which equilibrium is reached is a crucial practical consideration. Studies with Aliquat 336 show that the extraction of protactinium is very rapid, with equilibrium being achieved in less than 10 seconds of shaking. akjournals.com This rapid transfer is highly advantageous for industrial-scale processing. The rate-limiting step in some solvent extraction systems, such as those using thenoyltrifluoroacetone (TTA), has been identified as the partition of the extractant itself. acs.org
Thermodynamics: Thermodynamic studies reveal the nature of the complexation that drives the extraction. The complex formation of Pa(V) with Diethylenetriaminepentaacetic acid (DTPA) was found to be an endothermic process, driven by a strong positive change in entropy (ΔS). acs.org This suggests the formation of a stable, inner-sphere complex. acs.org Density Functional Theory (DFT) calculations have been used to model the geometry of these complexes, such as Pa(DTPA) and PaO(H₂DTPA). acs.org Understanding these thermodynamic parameters is essential for optimizing the selectivity and stability of the extraction process.
Table 2: Thermodynamic Data for Pa(V)-DTPA Complexation This interactive table presents the standard thermodynamic parameters for the formation of the Pa(V)-DTPA complex.
| Parameter | Value |
|---|---|
| ΔG° (kJ/mol) | -139.8 ± 2.4 |
| ΔH° (kJ/mol) | +46.8 ± 2.3 |
| ΔS° (J/mol·K) | +626 ± 15 |
Data sourced from R.A. E-Zahra et al. (2013) acs.org
Back-Extraction and Stripping Protocols
After selectively extracting the ²³³Pa into the organic phase, it must be transferred back into an aqueous solution in a purified form. This process is known as back-extraction or stripping.
The choice of stripping agent is designed to reverse the extraction equilibrium.
For protactinium extracted into TBP or a diisoalkyl carbinol, stripping can be accomplished with slightly acidic water . wipo.int
An aqueous solution of sodium fluoride (NaF) is also an effective stripping agent. wipo.int
For DIBC systems, adding fluoride ions to a 1.0 M HNO₃ aqueous phase effectively strips the protactinium from the organic layer. osti.gov
For Aliquat 336 systems, very low acidities (<1M HCl) can be used for back-extraction. akjournals.com A mixed solution of 3M HCl–0.03M HF is also suitable. akjournals.com
A solution containing sodium sulfate (B86663) (Na₂SO₄) and sulfuric acid (H₂SO₄) has been used to back-extract ²³³Pa from octan-2-ol. researchgate.netnih.gov
The final purified aqueous solution of ²³³Pa is then stored to allow for its decay into high-purity ²³³U, which can be recovered for use as nuclear fuel. wipo.intgoogle.com
Ion Exchange Chromatography for this compound Purification
Ion exchange chromatography is a cornerstone technique for the purification of this compound (Pa-233), leveraging the element's ability to form charged ionic species in solution. This method allows for effective separation from parent thorium, daughter uranium, and various fission products. The process involves passing a solution containing Pa-233 through a column packed with a solid resin that has fixed charged functional groups. By carefully controlling the composition of the mobile phase (eluent), the retention of different ions on the resin can be manipulated to achieve separation. Both anion and cation exchange resins are employed in Pa-233 purification, each with specific applications and advantages.
Anion exchange chromatography is a widely used method for the separation of protactinium. researchgate.netgoogle.com In this technique, Pa-233, typically in its +5 oxidation state, is converted into anionic complexes that can be adsorbed by a positively charged anion exchange resin. The separation from other elements is then achieved by selective elution.
Strongly basic anion exchange resins, such as those with quaternary ammonium functional groups attached to a styrene/divinylbenzene copolymer lattice (e.g., Dowex-1 or AG 1-X8), are commonly utilized. google.comfas.orgnih.gov The choice of eluent is critical for effective separation. Hydrochloric acid (HCl) is a frequently used eluent, as protactinium forms anionic chloride complexes in concentrated HCl solutions. google.com For instance, in a concentrated HCl matrix, protactinium as anionic chloro complexes is preferentially adsorbed onto the resin, while cationic species like thorium, actinium, and radium are eluted. google.com
The separation of protactinium from niobium, a common contaminant due to their similar chemistries, can be achieved using a mixed eluent system of HCl and hydrofluoric acid (HF). google.comnih.gov In a 9 M HCl and < 0.05 M HF solution, niobium and uranium strongly adsorb to the resin, whereas protactinium is not significantly adsorbed and can be eluted. nih.gov Another study demonstrated that Pa(V) could be effectively separated from Nb(V) using an anion exchange resin with a 9 M HCl/0.1 M HF eluent, where smaller elution fractions enhanced the separation. google.com
The following table summarizes typical anion exchange systems used for Pa-233 purification:
| Resin Type | Feed Solution | Eluent for Pa-233 | Separated From | Reference |
|---|---|---|---|---|
| Dowex-1 | 9 M HCl | Not specified | Zirconium, Niobium, Tantalum, Iron, Thorium, Uranium | fas.org |
| AG 1-X8 | Concentrated HCl | Concentrated HCl | Thorium, Actinium, Radium | google.com |
| AG 1-X8 | 1 M HF | 9 M HCl + 0.02 M HF | Niobium | nih.gov |
| AG 1-X8 | 10.9 M HCl | 9 M HCl/0.1 M HF | Niobium(V) | google.com |
Cation exchange chromatography offers an alternative approach for the purification of Pa-233, particularly for its separation from thorium. In this method, positively charged ions are adsorbed by a negatively charged cation exchange resin. An early method utilized the cation exchange resin Dowex-50 to separate protactinium from thorium. jst.go.jp
In nitric acid (HNO₃) medium, thorium can be loaded onto the cation exchanger, while uranium remains in the effluent. akjournals.com However, this method can have disadvantages such as product contamination with thorium and difficulties with column regeneration. akjournals.com Another approach involves using dilute nitric acid or oxalic acid to elute Pa-234m from a Dowex-50 resin column where Th-234 is adsorbed. jst.go.jp It was postulated that in nitric acid, protactinium elutes as a monovalent cation, PaO₂⁺. jst.go.jp
The use of cation exchange resins can also be a secondary purification step. For example, after an initial separation, an aqueous uranium solution containing trace impurities can be passed through a cation exchange column for further purification from corrosion products, thorium, and fission products. google.comwipo.int
The table below outlines examples of cation exchange systems for protactinium separation.
| Resin Type | Eluent for Pa-233 | Separated From | Reference |
|---|---|---|---|
| Dowex-50 | 12N HNO₃ or 0.1-0.7% Oxalic Acid | Thorium-234 | jst.go.jp |
| Nuclear Sulphonated Aromatic Hydrocarbon Polymers | Acidic acetate (B1210297) or citrate (B86180) solution | Corrosion products, Thorium, Fission products | wipo.int |
Chelating ion exchange resins contain functional groups that form stable complexes with specific metal ions, offering high selectivity. These resins have functional groups that are expected to exhibit highly selective absorption behavior towards metal cations. dss.go.th
For brine purification in the chlor-alkali industry, chelating resins like Lewatit® MDS TP 208 have shown improved kinetics and higher capacity for alkaline earth cations. lanxess.com While not directly applied to protactinium in the provided context, the principles suggest potential applicability. A study on the separation of thorium and protactinium from seawater utilized Nobias PA-1 chelating resin for bulk extraction, followed by purification using traditional anion exchange chromatography. frankpavia.com This indicates a two-step process where a chelating resin is used for initial concentration.
The development of resins with specific chelating groups is an area of ongoing research aimed at achieving highly selective separations. dss.go.th
Precipitation and Co-precipitation Techniques for this compound
Precipitation and co-precipitation are classical radiochemical methods that have been effectively used for the separation and concentration of Pa-233. These techniques rely on the formation of an insoluble compound containing the desired radionuclide, either by direct precipitation or by carrying it along with a bulk precipitate of another compound (co-precipitation).
A well-established method for recovering Pa-233 from irradiated thoria is co-precipitation with manganese dioxide (MnO₂). osti.govtennessee.edu This process involves the in-situ formation of MnO₂ by adding manganous sulfate and potassium permanganate (B83412) to the solution. dntb.gov.ua Studies have shown that over 97% of protactinium can be recovered by co-precipitation with MnO₂. osti.gov The efficiency of this scavenging can be affected by factors such as high salt concentrations (thorium, aluminum, and sodium nitrates) and the presence of fluoride. osti.gov
Thorium fluoride has also been identified as a useful co-precipitant for separating tetravalent Pa from pentavalent Pa. oup.com In this method, Pa(IV) is co-precipitated with thorium fluoride, while Pa(V) remains in solution. oup.com
The following table summarizes precipitation and co-precipitation methods for Pa-233.
| Technique | Precipitant/Carrier | Purpose | Reference |
|---|---|---|---|
| Co-precipitation | Manganese Dioxide (MnO₂) | Recovery of Pa-233 from irradiated thoria | osti.govtennessee.edu |
| Co-precipitation | Thorium Fluoride | Separation of Pa(IV) from Pa(V) | oup.com |
Novel Separation Approaches (e.g., Supported Liquid Membranes, Extraction Chromatography)
In addition to traditional methods, novel separation approaches are being explored to enhance the efficiency and selectivity of Pa-233 purification. These include supported liquid membranes and extraction chromatography.
Supported Liquid Membranes (SLMs) combine solvent extraction and stripping into a single step. uc.edu An organic phase containing a carrier is immobilized within the pores of a porous support, separating the feed and stripping solutions. mdpi.com This technique offers advantages such as low consumption of organic solvents and high selectivity. msrjournal.com The transport mechanism can be simple diffusion or facilitated transport where a carrier forms a complex with the solute. uc.edumsrjournal.com While the direct application of SLMs for Pa-233 separation is not detailed in the provided sources, the technology is noted for its potential in separating various metal ions. msrjournal.com
Extraction Chromatography combines the selectivity of liquid-liquid extraction with the operational simplicity of column chromatography. triskem-international.com In this technique, a stationary phase consisting of an extractant is coated onto an inert support. This method has been successfully applied to the separation of Pa-233 from thorium and other radionuclides. iaea.orglanl.gov
Several types of extraction chromatography resins have been investigated for protactinium separation:
TBP/Voltalef UF 300: This system has been shown to be effective for separating Pa-233 from irradiated thorium. Pa-233 is selectively retained on the column from 10 M HCl solutions and can be eluted with 3 M HCl. iaea.org
Sulfur-Based Resins: Novel sulfur-bearing extraction chromatographic resins, such as a commercially available R₃P=S type resin and a custom-synthesized diglycothioamide (DGTA) resin, have demonstrated high recovery yields (93 ± 4% and 88 ± 4%, respectively) and high radiochemical purity (>99.5%) for protactinium. lanl.govacs.org These resins allow for the separation of protactinium from both uranium and thorium in a single step. lanl.gov
UTEVA and TRU Resins: Following an initial anion exchange step, solid-phase extraction chromatography using UTEVA or TRU resins has been used for further purification of protactinium, achieving recovery yields of 76% and 99%, respectively. researchgate.net
A schematic for the separation of Pa-230/233 from bulk thorium and fission products often involves a multi-step process that can include extraction chromatography. researchgate.net
The table below provides an overview of novel separation approaches for Pa-233.
| Method | System/Resin | Separation Details | Reference |
|---|---|---|---|
| Extraction Chromatography | TBP/Voltalef UF 300 | Pa-233 retained from 10 M HCl, eluted with 3 M HCl. | iaea.org |
| Extraction Chromatography | R₃P=S type resin | Recovery yield of 93 ± 4% for Pa-230. | lanl.govacs.org |
| Extraction Chromatography | DGTA resin | Recovery yield of 88 ± 4% for Pa-230. | lanl.govacs.org |
| Extraction Chromatography | UTEVA or TRU resin | Used as a second purification step after anion exchange. | researchgate.net |
Speciation Control and Oxidation State Management in this compound Separations
A significant challenge in the radiochemical separation of protactinium is its complex aqueous chemistry, characterized by a high tendency to hydrolyze, form polymers, and adsorb onto surfaces. xylenepower.com Effective separation, therefore, requires careful control over its speciation and oxidation state.
Protactinium can exist in both +4 and +5 oxidation states. researchgate.net The pentavalent state, Pa(V), is predominant in most aqueous solutions, while the tetravalent state, Pa(IV), is unstable and readily oxidizes unless a reducing agent is present. researchgate.net The separation of these two oxidation states can be achieved by co-precipitation with thorium fluoride, where Pa(IV) precipitates and Pa(V) remains in solution. oup.com The complete reduction of Pa(V) to Pa(IV) at tracer concentrations can be difficult but is facilitated by the presence of Cr(III), which acts as a mediator in the reduction process and protects Pa(IV) from re-oxidation. oup.com
In ion exchange chromatography, the formation of specific complexes is crucial. For anion exchange, Pa(V) is typically converted to anionic complexes, such as chloro- or fluoro-complexes, in concentrated acid solutions. google.comnih.gov The presence of complexing agents like fluoride can significantly affect the adsorption behavior of protactinium. nih.gov In cation exchange, the speciation is also critical, with evidence suggesting that protactinium may exist as the PaO₂⁺ cation in nitric acid solutions. jst.go.jp
The tendency of protactinium to hydrolyze can lead to the formation of "inextractable species," which complicates solvent extraction and ion exchange processes. fas.org The addition of certain acids, like sulfuric acid, can be necessary to break these non-extractable forms. fas.org Therefore, managing the chemical environment to maintain protactinium in a well-defined and reactive ionic form is essential for achieving reproducible and efficient separations.
Protactinium 233 in Thorium Uranium Fuel Cycle Research and Reactor Physics
Role of Protactinium-233 in Uranium-233 Breeding Mechanisms
This compound (²³³Pa) is a pivotal, yet problematic, intermediate nuclide in the thorium-uranium (Th-U) fuel cycle. wikipedia.orgrsc.org The process commences when a thorium-232 (²³²Th) nucleus, a fertile material, absorbs a neutron, transmuting into thorium-233 (²³³Th). energyeducation.ca This isotope is highly unstable, with a half-life of only 22 minutes, and rapidly undergoes beta decay to become this compound. wikipedia.org
²³²Th + n → ²³³Th → (β⁻ decay, 22 min) → ²³³Pa → (β⁻ decay, 27 days) → ²³³U energyeducation.ca
However, the relatively long half-life of ²³³Pa introduces a significant challenge in reactor operation. rsc.org While present in the reactor core, ²³³Pa itself can absorb a neutron. This parasitic capture reaction leads to the formation of protactinium-234 (B80022) (²³⁴Pa), which then decays to uranium-234 (B1202302) (²³⁴U), a non-fissile isotope. wikipedia.orgvcu.edu This process represents a dual loss: the loss of a neutron that could have sustained the chain reaction and the loss of a ²³³Pa atom that would have otherwise decayed into fissile ²³³U. rsc.orgrsc.org This parasitic absorption degrades the neutron economy and reduces the efficiency of ²³³U breeding. wikipedia.orgrsc.org
The breeding ratio, a key measure of a reactor's ability to create new fissile material, is directly impacted by the management of ²³³Pa. To achieve a breeding ratio greater than one (i.e., producing more fissile material than is consumed), neutron losses must be minimized. world-nuclear.org Therefore, effective strategies to mitigate neutron capture by ²³³Pa are crucial for the viability of thorium-based breeder reactors. osti.gov In thermal reactors, achieving a breeding gain with the thorium fuel cycle is uniquely possible but requires excellent neutron economy. world-nuclear.org
Impact of this compound on Reactor Kinetics and Reactivity
The presence and behavior of this compound significantly influence the operational characteristics and safety of thorium-fueled reactors. Its effects on neutron population and the timing of neutron release are critical considerations in reactor design and control.
Neutron Absorption Effects and the "Protactinium Effect"
A well-known phenomenon associated with ²³³Pa is the "protactinium effect". tandfonline.com After a reactor operating on the thorium fuel cycle is shut down, the fission process ceases, but the decay of ²³³Pa to ²³³U continues. tandfonline.com This leads to a gradual increase in the concentration of fissile ²³³U in the core, which in turn increases the reactor's reactivity. tandfonline.com This rise in reactivity post-shutdown must be carefully managed to prevent an unintentional return to criticality. tandfonline.com
Delayed Neutron Precursors and Reactor Control
While not a direct delayed neutron precursor in the traditional sense, the production and decay of ²³³Pa have implications for reactor control. Delayed neutrons, which are emitted by the decay of certain fission products seconds to minutes after a fission event, are essential for controlling the rate of the nuclear chain reaction. The presence of ²³³U as the primary fissile material, a product of ²³³Pa decay, influences the fraction of delayed neutrons. Different fissile isotopes have unique delayed neutron yields. inmm.org Studies comparing (Th-²³³U) fuels to conventional uranium fuels have shown that the presence of ²³³U can reduce the effective delayed neutron fraction. researchgate.net This reduction can make the reactor more sensitive to reactivity changes and requires careful consideration in the design of the reactor control systems to ensure stability. researchgate.netmoltensalt.org
In-Situ Management and Removal Strategies for this compound in Advanced Reactor Concepts
To maximize the efficiency of the thorium fuel cycle, it is crucial to minimize the parasitic neutron absorption by ²³³Pa. Advanced reactor designs, particularly those with liquid fuel, offer unique opportunities for managing ²³³Pa by physically separating it from the high neutron flux environment of the reactor core. wikipedia.orgosti.gov
Molten Salt Reactor (MSR) Chemical Processing and Online Separation
Molten Salt Reactors (MSRs) are exceptionally well-suited for managing ²³³Pa. world-nuclear.orgrsc.org In an MSR, the fuel is dissolved in a molten fluoride (B91410) salt that circulates through the core and an external processing loop. world-nuclear.org This liquid state allows for continuous or batch-wise online chemical processing to remove specific elements. world-nuclear.orgrsc.org
The primary strategy for ²³³Pa management in MSRs involves separating it from the fuel salt and storing it in a hold-up tank outside the reactor core. whatisnuclear.comosti.gov This allows the ²³³Pa to decay into ²³³U without being exposed to the neutron flux, thus preventing its conversion to ²³⁴U and improving the breeding ratio. osti.govnstopenresearch.org Once the decay is complete, the newly formed ²³³U can be reintroduced into the reactor. whatisnuclear.com
Several methods for separating ²³³Pa from the molten salt have been investigated:
Reductive Extraction: This method, developed at Oak Ridge National Laboratory, involves contacting the fuel salt with liquid bismuth containing a reductant, such as lithium or thorium metal. rsc.orgosti.gov The protactinium is preferentially reduced to its metallic form and extracted into the bismuth phase, from which it can be later recovered. osti.gov
Oxide Precipitation: Another approach involves precipitating ²³³Pa as an oxide, which can then be removed from the salt. However, this method requires subsequent deoxidation before the salt can be returned to the reactor. rsc.org
Evaporation/Vacuum Distillation: Research has shown that PaF₅ can be more volatile than other components in the fuel salt. rsc.org By controlling temperature and pressure, it may be possible to separate ²³³Pa through a vacuum distillation process. rsc.org
Recent studies have also explored the reductive deposition of ²³³Pa onto materials like Hastelloy, induced by the presence of chromium in the alloy or the addition of metallic lithium. rsc.org
Liquid Metal Cooled Reactor Considerations
While the primary focus for online ²³³Pa removal has been on MSRs, the principles can be adapted to other reactor concepts. Liquid Metal Cooled Fast Reactors (LMFRs) operating on a thorium fuel cycle would also benefit from ²³³Pa management. However, the application is less straightforward than in MSRs due to the use of solid fuel.
In a scenario with solid thorium-based fuel, the ²³³Pa is generated within the fuel matrix. To remove it, the fuel would need to be discharged from the reactor and reprocessed. This is a more complex and less "online" process than what is envisioned for MSRs. Concepts involving thorium blankets in fast reactors could potentially allow for the periodic removal and processing of the blanket material to extract the bred ²³³U after the ²³³Pa has decayed. iaea.org For gas-cooled and liquid-metal-cooled fast reactors, systems utilizing U-233 fuel generally have a lower total mass compared to those using U-235. aip.org
Nuclear Data Libraries and Cross-Sectional Data for this compound in Reactor Simulations
Accurate and reliable nuclear data for this compound (Pa-233) are fundamental for the precise modeling and simulation of reactors operating on the thorium-uranium fuel cycle. These data, which describe the probabilities of various neutron-induced reactions, are compiled in evaluated nuclear data libraries. These libraries are essential for reactor physics calculations, including neutron economy, fuel breeding, and safety analysis.
The significance of Pa-233 stems from its role as an intermediate isotope in the breeding of Uranium-233 (U-233) from Thorium-232 (Th-232). Neutron capture by Pa-233 represents a loss of a neutron and a potential U-233 atom, thereby impacting the reactor's breeding ratio. Consequently, the accuracy of Pa-233 cross-sectional data is a critical factor in the design and operational assessment of thorium-fueled reactors. osti.goviaea.org
Major evaluated nuclear data libraries, such as the anese Evaluated Nuclear Data Library (JENDL), the United States' Evaluated Nuclear Data File (ENDF/B), and the Joint Evaluated Fission and Fusion File (JEFF), provide comprehensive datasets for Pa-233. iaea.orgosti.gov These libraries are the result of international collaborations and contain evaluated data derived from experimental measurements and theoretical model calculations. osti.gov However, significant discrepancies have been observed among different libraries, particularly for the fission cross-section, where differences of up to a factor of two have been reported. iaea.org Such disparities highlight the challenges in measuring and evaluating nuclear data for this highly radioactive isotope and underscore the ongoing need for new, high-precision experimental data. iaea.orgtandfonline.com
Research Findings on Cross-Sectional Data
Extensive research has been conducted to measure and evaluate the neutron capture and fission cross-sections of Pa-233. The neutron capture cross-section is particularly important for thermal reactors, while the fission cross-section gains relevance in fast neutron spectra. tandfonline.com
Neutron Capture Cross-Section: The thermal neutron capture cross-section (at 0.0253 eV) and the resonance integral are key parameters for thermal reactor calculations. Various measurements have yielded a range of values, reflecting the experimental difficulties. A composite of integral and differential data suggests a thermal capture cross-section of approximately 43 ± 3 barns and a resonance integral of 852 ± 26 barns. osti.gov Early measurements for graphite (B72142) reactor neutrons reported values around 55 ± 6 barns for the effective capture cross-section. tandfonline.com More recent evaluations, such as those based on JENDL-4.0, provide specific values for different neutron energy spectra. jaea.go.jp
Fission Cross-Section: The neutron-induced fission cross-section of Pa-233 has been a subject of considerable investigation, as it directly impacts the neutron economy in fast spectrum reactors. tandfonline.com Experimental data for the fission cross-section have historically been scarce. iaea.org Direct measurements with mono-energetic neutrons have been performed, providing crucial data points at various energies. tandfonline.comresearchgate.net These experiments have shown that the fission threshold is higher than 1.0 MeV. tandfonline.com The evaluated data in libraries like ENDF/B-VI and JENDL-3 have shown significant differences, emphasizing the need for accurate experimental verification. iaea.orgresearchgate.net New evaluations, stimulated by recent experimental data, have been performed to provide a more self-consistent set of cross-sections for reactor modeling. diva-portal.org
The following interactive data tables summarize key cross-sectional data for this compound from various sources.
Table 1: Neutron Cross-Sections of this compound from JENDL-4.0
| Reaction Type (MT) | Reaction | 0.0253-eV | Maxwellian Average | Resonance Integral | 14-MeV | Fiss. Spec. Average |
| 1 | (n,total) | 53.56 b | 54.92 b | - | 5.835 b | 7.683 b |
| 2 | (n,elastic) | 14.14 b | 15.93 b | - | 2.797 b | 4.474 b |
| 18 | (n,fission) | 2.502 µb | 2.508 µb | 977.9 mb | 579.9 mb | 244.2 mb |
| 102 | (n,γ) | 39.42 b | 38.99 b | 835.3 b | 1.199 mb | 239.6 mb |
| Data calculated from JENDL-4.0 at 300K. The unit 'b' denotes barns. jaea.go.jp |
Table 2: Comparison of Evaluated and Measured Thermal Neutron Capture Cross-Sections and Resonance Integrals for this compound
| Data Type | Value (barns) | Source |
| Thermal Capture Cross-Section (0.0253 eV) | 47 ± 4 | Transmission Measurements Analysis osti.gov |
| Thermal Capture Cross-Section (0.0253 eV) | 40.5 ± 3.5 | Average of Direct Measurements osti.gov |
| Thermal Capture Cross-Section (0.0253 eV) | 43 ± 3 | Composite of Integral and Differential Data osti.gov |
| Effective Capture Cross-Section (Graphite Reactor) | 55 ± 6 | Katzin and Stevens (reanalysis) tandfonline.com |
| Effective Capture Cross-Section (LITR) | 140 ± 20 | Smith et al. tandfonline.com |
| Resonance Integral (> 0.5 eV) | 917 ± 63 | Transmission Measurements Analysis osti.gov |
| Resonance Integral (> 0.5 eV) | 846 ± 29 | Average of Direct Measurements osti.gov |
| Resonance Integral (> 0.5 eV) | 852 ± 26 | Composite of Integral and Differential Data osti.gov |
Transmutation Strategies and Management of Protactinium 233 in Nuclear Waste Research
Nuclear Transmutation Concepts for Long-Lived Actinides
Nuclear transmutation is a process that aims to transform radioactive isotopes, particularly long-lived actinides and fission products found in spent nuclear fuel, into less hazardous or stable forms. This is achieved by exposing these isotopes to a high flux of neutrons or other particles, inducing nuclear reactions such as fission or neutron capture. The primary goal is to significantly reduce the long-term radiotoxicity and heat generation of nuclear waste, thereby simplifying its eventual disposal and mitigating potential risks to the biosphere numberanalytics.comiaea.orgstralsakerhetsmyndigheten.seoecd-nea.orgresearchgate.netbund.de.
Transmutation strategies typically involve the separation (partitioning) of problematic long-lived radionuclides from spent fuel, followed by their irradiation in specialized systems. These systems can include advanced nuclear reactors or Accelerator-Driven Systems (ADS). By converting these isotopes into shorter-lived fission products or stable elements, the time frame for which the waste remains hazardous can be drastically reduced from hundreds of thousands of years to a few centuries stralsakerhetsmyndigheten.sebund.deworld-nuclear.orgiaea.org.
Accelerator-Driven Systems (ADS) and Protactinium-233 Transmutation Potential
Accelerator-Driven Systems (ADS) represent a key technological approach for nuclear waste transmutation world-nuclear.orgiaea.orgosti.govepj-conferences.orgcern.ch. An ADS typically comprises a high-energy particle accelerator that bombards a target material, generating a copious source of neutrons through spallation reactions. These neutrons are then directed into a subcritical core assembly containing the nuclear waste or fuel. Because the core is subcritical, it cannot sustain a chain reaction on its own and relies on the external neutron source from the accelerator for operation osti.govcern.ch.
This compound (Pa-233) is an isotope of particular interest in the thorium fuel cycle, where it is produced from the neutron capture of Thorium-232 (Th-232) and subsequently decays into Uranium-233 (U-233), a fissile material cern.chworld-nuclear.orgresearchgate.net. Pa-233 has a half-life of approximately 27 days cern.chresearchgate.netenergyfromthorium.comresearchgate.net. While its primary role is as an intermediate in fuel production, its significant neutron absorption cross-section means it can also act as a neutron sink, potentially hindering the efficient production of U-233 if not managed properly energyfromthorium.comjinr.ruiaea.org.
The high neutron flux available in ADS makes them a potential platform for transmuting Pa-233. By subjecting Pa-233 to these intense neutron fields, it can be induced to fission or undergo capture reactions that lead to transmutation into shorter-lived or stable isotopes. This capability is crucial for managing its presence, whether as a component in advanced fuel cycles or if it appears in other waste streams, thereby reducing its long-term radiological impact world-nuclear.orgosti.govresearchgate.netscispace.com.
Neutron Spectrum Optimization for Efficient this compound Burn-up
The effectiveness of nuclear transmutation is highly dependent on the neutron energy spectrum within the reactor or transmutation system. Different neutron energies (thermal, epithermal, or fast) interact with isotopes in distinct ways, influencing reaction rates (capture, fission) djs.siiaea.orgiaea.org.
This compound exhibits a significant neutron capture cross-section in the thermal energy range, approximately 40 barns energyfromthorium.comresearchgate.net. While this capture is essential for its conversion to U-233 in the thorium fuel cycle, it can also lead to the formation of Pa-234, which can subsequently fission jinr.ru. In the context of waste management, a high thermal capture cross-section means Pa-233 can absorb neutrons that might otherwise be used to transmute other long-lived waste isotopes. Conversely, in fast neutron spectra, the capture cross-section of Pa-233 generally decreases, while its fission cross-section becomes more relevant researchgate.nettandfonline.com.
Optimizing the neutron spectrum is therefore critical for efficient Pa-233 "burn-up" (removal). Fast neutron spectra are often favored for the fissioning of actinides, including Pa-233, as they can lead to higher fission probabilities compared to thermal spectra iaea.orgresearchgate.net. Research into tailoring neutron energy distributions within ADS or advanced reactors aims to maximize the destruction rate of problematic isotopes like Pa-233, either through direct fission or capture reactions leading to transmutated products djs.siepj-n.org.
Separation-Transmutation Coupled Technologies for this compound Management
Integrated approaches, often referred to as Partitioning and Transmutation (P&T) or coupled separation-transmutation technologies, combine chemical separation processes with transmutation techniques to manage nuclear waste effectively bund.deglobal.toshibaworld-nuclear.orgacs.orgigdtp.eu. This strategy involves isolating specific radionuclides of concern from complex waste matrices and then subjecting them to transmutation processes.
In the context of the thorium fuel cycle, Pa-233 management often involves chemical separation to isolate it from the fuel salt. This separation is crucial to prevent its neutron absorption and allow for its controlled decay into U-233 outside the neutron flux, thereby optimizing U-233 production and fuel cycle efficiency cern.chenergyfromthorium.comiaea.orgvcu.edu. While this is primarily a fuel cycle management strategy, the principle of separating problematic isotopes for controlled processing is fundamental to coupled P&T technologies.
If Pa-233 were to be present in other nuclear waste streams, the P&T approach would involve separating it from the waste matrix using advanced chemical techniques, such as solvent extraction or pyrochemical methods. Once separated, the isolated Pa-233 could then be fed into a transmutation system, such as an ADS, to be converted into more stable isotopes. This coupled approach ensures that only the targeted isotopes are subjected to transmutation, maximizing efficiency and minimizing the burden on the transmutation system global.toshibaworld-nuclear.orgacs.orgigdtp.eu.
Advanced Analytical and Detection Methodologies for Protactinium 233
Radiometric Detection Techniques
Radiometric methods are the cornerstone of Pa-233 analysis, directly quantifying its activity through the detection of its decay products. These techniques are highly sensitive and specific to the radionuclide's unique decay signature.
High-Resolution Gamma Spectrometry (HPGe) of Protactinium-233 and its Daughters
High-Purity Germanium (HPGe) detectors are the preferred instruments for gamma spectrometry due to their excellent energy resolution, allowing for the precise identification and quantification of gamma-ray emitting radionuclides, even in complex mixtures. anl.govresearchgate.net this compound decays by beta emission, which is accompanied by the release of numerous gamma rays as the daughter nucleus, Uranium-233 (U-233), transitions from excited states to its ground state. nih.gov
The analysis of Pa-233 using HPGe spectrometry involves measuring the distinct gamma-ray energies and their emission probabilities. iaea.org Several high-intensity gamma peaks are characteristic of Pa-233 decay and are used for its identification and quantification. vcu.eduanl.gov Research has established the most prominent gamma-ray lines for accurate activity determination. nih.gov An independent massic activity determination of a Pa-233 solution was successfully completed by γ-ray spectrometry using five different HPGe detectors and analyzing five principal γ-ray lines. nih.govnist.gov
Table 1: Principal Gamma-Ray Emissions from this compound Decay
| Energy (keV) | Emission Probability (%) |
|---|---|
| 300.129 | 6.60 |
| 311.904 | 38.6 |
| 340.476 | 4.55 |
| 398.492 | 1.29 |
| 415.764 | 1.68 |
Data sourced from studies on Pa-233 gamma-ray emissions. nih.gov
The high resolution of HPGe detectors is critical for distinguishing the gamma peaks of Pa-233 from those of other radionuclides that may be present in a sample, ensuring accurate and reliable quantification. anl.gov
Alpha Spectrometry (Indirectly via Daughter Nuclides)
This compound is a beta emitter and does not undergo alpha decay. nih.govwikipedia.org Therefore, its direct measurement via alpha spectrometry is not possible. However, this technique can be applied indirectly by measuring the alpha emissions of its decay product, Uranium-233. researchgate.net U-233 is an alpha-emitter with a very long half-life.
The process involves chemically separating the U-233 that has grown in from the decay of a purified Pa-233 sample. The activity of the U-233 can then be measured using an alpha spectrometer. The primary alpha particle energies for U-233 are 4.824 MeV (84.3% abundance) and 4.784 MeV (13.2% abundance). nih.gov
A significant analytical challenge in this method is the potential for isobaric interference from Uranium-234 (B1202302) (U-234), which has major alpha peaks at 4.775 MeV and 4.722 MeV. nih.gov These energies overlap with the U-233 peaks, making deconvolution of the alpha spectrum difficult if U-234 is present. nih.govwa.gov Consequently, high-resolution alpha spectrometry and sophisticated peak fitting software are necessary to distinguish and quantify U-233 in the presence of U-234. nih.gov
Liquid Scintillation Counting for Activity Determination
Liquid Scintillation Counting (LSC) is a highly efficient technique for quantifying beta-emitting radionuclides like Pa-233. revvity.com The method involves mixing the sample containing Pa-233 with a liquid scintillation cocktail. The beta particles emitted during the decay of Pa-233 transfer their energy to solvent molecules in the cocktail, which in turn excites scintillator molecules (fluors). nrc.gov As these fluors return to their ground state, they emit photons of light, which are detected by photomultiplier tubes (PMTs) in the LSC instrument. revvity.com
The number of light pulses is directly proportional to the activity of the radionuclide in the sample. LSC offers a near 4π counting geometry, meaning that almost all emitted beta particles are detected, leading to high counting efficiencies. nrc.gov
A specific application of this technique for Pa-233 is 4πβ-γ anti-coincidence counting. This method was used for the primary standardization of a Pa-233 solution, achieving a combined standard uncertainty of about 0.33%. nih.govnist.gov This approach enhances the accuracy of the measurement by using the gamma rays emitted concurrently with the beta particles as a gating signal, which helps to distinguish true decay events from background noise. However, it is important to note that Pa-233 has a significant beta decay branch directly to the U-233 ground state, which does not emit a photon, requiring careful calibration and modeling. nih.gov
Mass Spectrometric Approaches
Mass spectrometry provides a powerful alternative and complementary set of tools for the analysis of Pa-233. These techniques measure the mass-to-charge ratio of ions, allowing for the direct determination of isotope ratios and concentrations with high precision and sensitivity.
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Analysis and Isotope Ratios
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive technique capable of detecting metals and non-metals at ultra-trace concentrations, often at the parts-per-billion (ppb) or even parts-per-trillion (ppt) level. filab.fryoutube.com For Pa-233 analysis, the sample is introduced into a high-temperature argon plasma, which ionizes the protactinium atoms. These ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio.
ICP-MS is particularly useful for measuring the isotopic composition of a sample. While Pa-233 decays to U-233, which are isobars (having the same mass number), the high sensitivity of modern ICP-MS instruments, such as triple quadrupole systems, allows for the quantification of Pa-233 in various matrices. researchgate.netnih.gov For instance, an Agilent 8900 triple quadrupole ICP-MS has been used to track the recovery of Pa-233 during chemical separation procedures. nih.gov The technique's ability to perform rapid, multi-element analysis makes it invaluable in nuclear forensics and environmental monitoring. researchgate.netnih.gov
Isotope Dilution Mass Spectrometry (IDMS) as a Tracer Method
Isotope Dilution Mass Spectrometry (IDMS) is a definitive analytical technique that provides highly accurate and precise quantification of elemental concentrations. In the context of protactinium, Pa-233 serves as a crucial isotopic spike or tracer for the quantification of the long-lived and more challenging to measure isotope, Protactinium-231 (Pa-231). nih.govnist.govresearchgate.net This application is particularly important for the 231Pa–235U radiochronometer, which is used to determine the age of uranium materials in nuclear forensic investigations. nih.govresearchgate.netrsc.org
The IDMS procedure involves adding a known amount of Pa-233 (the "spike") to a sample containing an unknown amount of Pa-231. researchgate.net After chemical separation and purification of the protactinium, the isotopic ratio of Pa-231 to Pa-233 is measured using a mass spectrometer, typically an ICP-MS. Because the amount of the Pa-233 spike is precisely known, the initial amount of Pa-231 in the sample can be calculated with high accuracy.
Due to the short half-life of Pa-233 (approximately 27 days), a certified Pa-233 spike material is not commercially available. wikipedia.orgresearchgate.netrsc.org Therefore, laboratories must prepare fresh Pa-233 spikes by separating it from a Neptunium-237 (Np-237) source, in which Pa-233 is in secular equilibrium. researchgate.net This freshly prepared spike must then be calibrated immediately before use. rsc.org
On-Line Monitoring and Sensing Techniques for this compound in Reprocessing Streams
The continuous, real-time monitoring of radionuclide concentrations within spent nuclear fuel reprocessing streams is critical for process control, material accountancy, and ensuring the efficiency and safety of operations. While on-line monitoring technologies have seen significant development for actinides such as uranium, plutonium, and neptunium (B1219326), dedicated on-line sensing techniques specifically for this compound (Pa-233) are less established and present unique challenges. The focus has largely been on adapting existing spectroscopic methods to the harsh radioactive and chemical environments of reprocessing plants.
Optical spectroscopy, particularly Ultraviolet-Visible-Near-Infrared (UV-Vis-NIR) and Raman spectroscopy, forms the cornerstone of current on-line monitoring efforts in nuclear fuel reprocessing. iaea.orgepa.gov These techniques offer the potential for remote, continuous measurements through the use of fiber optic probes, which can be installed at various points in the process stream, such as feed inlets and product outlets. iaea.org This allows for the real-time determination of the chemical composition of both aqueous and organic phases. iaea.org Research at Pacific Northwest National Laboratory (PNNL) has demonstrated the capability of a spectroscopy-based monitoring system to quantify actinide metal ions (U, Pu, Np) and selected fission products in solutions relevant to the PUREX (Plutonium Uranium Reduction Extraction) process. iaea.orgstrath.ac.uk While not explicitly targeting Pa-233, these systems provide a framework that could potentially be adapted for its detection.
The primary challenge in developing on-line sensors for Pa-233 lies in its complex radiochemistry and the typically lower concentrations compared to bulk uranium and plutonium in the process streams. Spectroscopic signatures of Pa-233 may be obscured by the signals from other, more abundant species. However, the distinct gamma emissions of Pa-233 present a promising avenue for its on-line detection. Passive gamma spectroscopy is a viable technique for the quantification of Pa-233, and its potential for on-line application is an area of ongoing research. vcu.edu High-purity germanium (HPGe) detectors can identify the characteristic gamma-ray energies of Pa-233, such as those at 312 keV. vcu.edunih.gov The development of ruggedized detector systems capable of operating in the high-radiation and corrosive environments of a reprocessing plant is a key area of development.
Current research in on-line monitoring for advanced fuel cycles, including those involving thorium, acknowledges the need for techniques to track Pa-233, as it is a precursor to the fissile isotope Uranium-233. berkeley.edu While direct on-line measurement of Pa-233 remains a developmental goal, the existing infrastructure for spectroscopic and radiometric monitoring of reprocessing streams provides a foundation for future advancements in this area.
| Technique | Principle of Detection | Applicability to Reprocessing Streams | Key Challenges for Pa-233 |
|---|---|---|---|
| UV-Vis-NIR Spectroscopy | Absorption of light by electronic transitions in molecules and ions. | Demonstrated for U, Pu, Np; adaptable for remote, on-line measurements. iaea.org | Potential for spectral overlap with more abundant species; sensitivity at low concentrations. |
| Raman Spectroscopy | Inelastic scattering of monochromatic light, providing information on molecular vibrations. | Effective for monitoring major chemical components in both aqueous and organic phases. iaea.orgstrath.ac.uk | Signal intensity may be weak for trace concentrations of Pa-233. |
| Gamma Spectrometry | Detection of characteristic gamma rays emitted during radioactive decay. | Highly specific to radionuclides; potential for non-invasive, on-line configuration. | Requires robust, shielded detectors for in-situ measurements in high-background radiation fields. |
Quality Control and Reference Material Development for this compound Measurements
Accurate and reliable measurements of this compound are essential for nuclear forensics, radiochronometry, and the characterization of nuclear materials. The establishment of robust quality control (QC) procedures and the development of certified reference materials (CRMs) are fundamental to ensuring the traceability and comparability of measurement results between different laboratories and methodologies.
A significant application of Pa-233 is its use as an isotopic tracer or "spike" in isotope dilution mass spectrometry (IDMS) for the determination of another protactinium isotope, 231Pa. iaea.orgnih.gov The accuracy of the 231Pa measurement is directly dependent on the accurate characterization of the Pa-233 spike solution. The development of a 231Pa reference material, a project led by Lawrence Livermore National Laboratory (LLNL), has necessitated the primary standardization of Pa-233 solutions. nih.govnih.gov
The massic activity of Pa-233 solutions is determined using primary methods such as 4πβ-γ anti-coincidence counting and high-resolution gamma-ray spectrometry with HPGe detectors. nih.govnist.gov These methods provide a direct measurement of the activity concentration, which can then be used to calculate the molar concentration of Pa-233 in a spike solution. nih.gov For instance, a study at the National Institute of Standards and Technology (NIST) reported the massic activity of a Pa-233 solution with a combined standard uncertainty of approximately 0.33% using 4πβ-γ anti-coincidence counting. nist.gov
Quality control in gamma spectrometry measurements of Pa-233 involves several key aspects to ensure the reliability of the results. These include:
Detector Background Monitoring: Regular measurement of the detector's background radiation to identify and correct for any contamination or electronic noise. iaea.org
Efficiency and Energy Calibration: Periodic calibration of the detector's efficiency and energy response using certified radionuclide sources. This ensures the accurate identification and quantification of gamma-ray peaks. iaea.org
Peak Shape and Drift Monitoring: Monitoring the shape and position of gamma-ray peaks to detect any degradation in detector performance. iaea.org
Interlaboratory comparison exercises play a crucial role in quality assurance for Pa-233 measurements. By analyzing the same material at multiple laboratories, any systematic biases in measurement procedures can be identified and addressed. For example, intercomparisons in radiochronometry have been performed on certified reference materials, highlighting the importance of standardized procedures and well-characterized tracers. nih.gov
| Parameter/Procedure | Description | Relevance to Pa-233 Measurements | Associated Techniques |
|---|---|---|---|
| Primary Standardization | Determination of the absolute activity of a radionuclide in a solution without reliance on a standard of the same radionuclide. | Essential for accurately calibrating Pa-233 spike solutions used in IDMS. nih.gov | 4πβ-γ anti-coincidence counting, Gamma-ray spectrometry. nist.gov |
| Isotope Dilution Mass Spectrometry (IDMS) | A highly accurate method for quantifying the amount of a substance by measuring the change in its isotopic composition upon the addition of a known amount of an isotopically enriched spike. | Pa-233 is used as a spike for the determination of 231Pa. nih.goviaea.org | Mass spectrometry. |
| Certified Reference Material (CRM) | A material with one or more sufficiently well-established property values, used to calibrate apparatus, assess a measurement method, or assign values to materials. | While a dedicated Pa-233 CRM is not common, its characterization is vital for the development of other CRMs (e.g., for 231Pa). nih.gov | Primary standardization methods. |
| Interlaboratory Comparison | Organization, performance, and evaluation of measurements or tests on the same or similar items by two or more laboratories in accordance with predetermined conditions. | Ensures the comparability and accuracy of Pa-233 related measurements across different institutions. nih.gov | Various analytical techniques (e.g., IDMS, gamma spectrometry). |
Theoretical and Computational Modeling of Protactinium 233 Systems
Nuclear Structure Calculations and Decay Pathway Predictions for Protactinium-233
Theoretical models are indispensable for elucidating the nuclear structure of ²³³Pa and predicting its decay characteristics. These calculations provide fundamental insights into the stability and transformation of this nuclide, which are essential for reactor physics and fuel cycle analysis.
Nuclear Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the properties of atomic nuclei. msu.eduunimi.it It is particularly effective for medium-mass and heavy nuclei, offering a framework to describe protons and neutrons through their densities and currents. msu.edu This approach simplifies the many-body problem, making it computationally feasible to study complex nuclei across the nuclear landscape. msu.edu In the context of ²³³Pa, nuclear DFT can be employed to calculate ground-state properties, such as shape and energy, and to explore collective phenomena like rotation. msu.edumsu.edu The theory's ability to handle the intricate interplay of nuclear forces allows for the prediction of nuclear deformations, which arise from mechanisms like the Jahn-Teller effect that lower the ground-state energy through geometric distortion. msu.edu
The Nuclear Shell Model provides a framework for understanding the arrangement of nucleons (protons and neutrons) within the nucleus in discrete energy levels or shells. soton.ac.uk This model successfully explains the "magic numbers" of nucleons that result in particularly stable nuclei. soton.ac.uk For a nucleus like ²³³Pa, which has an odd number of both protons (91) and neutrons (142), the shell model helps in predicting its spin and parity. soton.ac.uk However, for heavier nuclei, the interactions between many valence nucleons can become too complex for simple shell model calculations.
The Collective Model complements the shell model by describing the nucleus as a deformable liquid drop, capable of collective motions such as rotation and vibration. This model is particularly useful for explaining the large electric quadrupole moments observed in many nuclei, which are indicative of non-spherically symmetric shapes. soton.ac.uk For ²³³Pa, which lies in a region of the nuclear chart where deformation is common, collective model calculations are essential for understanding its rotational and vibrational states.
Recent computational work has utilized coupled-channel optical model codes to investigate the nuclear properties of ²³³Pa for reactor fuel applications. jeires.comresearchgate.net These studies often compare a Rigid-Rotor Model (RRM), where the nucleus is treated as a rigid vibrating sphere, with a Soft-Rotator Model (SRM), which considers the nucleus as a soft, rotating, deformed shape. researchgate.net Findings indicate that the Rotational Model Potential, which aligns with the SRM, often provides a better description of the experimental data, highlighting the importance of considering the dynamic changes in the nuclear structure of ²³³Pa. jeires.com
The primary decay mode for protactinium isotopes heavier than the most stable ²³¹Pa is beta decay, which results in the formation of uranium isotopes. ebsco.com Specifically, ²³³Pa undergoes beta decay to produce Uranium-233 (²³³U). wikipedia.org
| Property | Value |
| Half-life | 26.975 days wikipedia.org |
| Primary Decay Mode | Beta Decay ebsco.comwikipedia.org |
| Decay Product | Uranium-233 (²³³U) wikipedia.org |
This table summarizes the key decay properties of this compound.
Quantum Chemical Calculations for Protactinium Speciation and Complexation
Quantum chemistry provides the theoretical foundation for understanding how protactinium interacts with other elements and molecules at an electronic level. These calculations are crucial for predicting its behavior in the complex chemical environments found in nuclear fuel and waste streams.
Protactinium's position in the actinide series, between thorium and uranium, gives it a complex electronic structure. imt-atlantique.frarxiv.org The small energy gap between its valence 5f and 6d shells, combined with strong relativistic effects, makes its chemical behavior challenging to predict. arxiv.orgresearchgate.net Protactinium primarily exists in the +4 and +5 oxidation states. wikipedia.orgnih.gov The +5 state, with a 5f⁰ electron configuration, is generally more stable. wikipedia.org In solution, the +5 oxidation state readily hydrolyzes, forming various soluble and insoluble hydroxy-oxide solids. nih.gov
Computational studies have explored the electronic structure of protactinium compounds. For instance, analysis of a novel protactinium sulfate (B86663) complex, (PaO)₂(SO₄)₃(H₂O)₂, revealed details about its bonding. The Integrated Crystal Orbital Bond Index (ICOBI) values indicated primarily covalent contributions to the Pa-O mono-oxo bonds, with weaker covalent contributions for Pa-O bonds involving sulfate ions or water. nih.gov
| Property | Value |
| Atomic Number | 91 environmentalchemistry.com |
| Electron Configuration | [Rn] 5f² 6d¹ 7s² environmentalchemistry.com |
| Common Oxidation States | +5, +4 wikipedia.orgenvironmentalchemistry.comk-tree.ru |
This table presents fundamental electronic properties of Protactinium.
Understanding the coordination chemistry of protactinium is essential for developing separation processes in the thorium fuel cycle. Quantum chemical calculations are used to study the formation and stability of protactinium complexes with various ligands.
First-principle calculations, often employing DFT, have been used to investigate the complexation of aqueous protactinium(V) with ligands such as sulfate and oxalate. arxiv.orgresearchgate.net These studies have shown that it is necessary to saturate the coordination sphere of protactinium(V) to achieve converged equilibrium constant values. arxiv.orgresearchgate.net For single complexations with bidentate ligands, it has been predicted that maintaining the coordination of a hydroxyl group is necessary to obtain coherent complexation constants. arxiv.orgresearchgate.net
Research on a crystalline protactinium sulfate complex, (PaO)₂(SO₄)₃(H₂O)₂, provided unambiguous information about its ligand environment. nih.gov The eight-coordinate protactinium centers adopted a distorted bicapped trigonal prismatic geometry. nih.gov This kind of detailed structural information is vital for validating and refining computational models of protactinium's coordination chemistry. The separation of protactinium from aqueous solutions can be achieved through solvent extraction using chelating agents like trifluoroacetylacetone. science.gov
Reactor Physics Simulations and Fuel Cycle Performance Modeling Incorporating this compound
The presence of ²³³Pa in the thorium fuel cycle significantly impacts reactor performance and fuel utilization. Reactor physics simulations are therefore essential to model its behavior and optimize reactor design and operation.
This compound is formed from the beta decay of Thorium-233, which is produced when Thorium-232 captures a neutron. wikipedia.org ²³³Pa has a relatively long half-life of 27 days and a high cross-section for neutron capture, making it a "neutron poison" in thermal reactors. wikipedia.orgwikipedia.org This means it can absorb a neutron that would otherwise be available to fission ²³³U, converting into the non-fissile Uranium-234 (B1202302). wikipedia.org This process represents a loss of potential fuel and negatively impacts the neutron economy of the reactor.
To mitigate this effect, some molten salt reactor (MSR) designs propose to physically isolate the protactinium from the high neutron flux region of the core before it can capture a neutron, allowing it to decay to ²³³U. wikipedia.org This approach is a key feature of the thorium fuel cycle's potential for high breeding ratios. moltensalt.org
Neutron Transport Codes (e.g., MCNP, SCALE)
Neutron transport codes are essential for calculating the interaction rates of neutrons with various nuclides, including Pa-233, within a reactor core. These codes solve the neutron transport equation to determine the neutron flux distribution in both energy and space.
Monte Carlo N-Particle (MCNP) , developed at Los Alamos National Laboratory, is a general-purpose Monte Carlo radiation transport code. vcu.eduengj.org It simulates the individual paths of countless neutrons and their interactions with the materials in a precisely modeled three-dimensional geometry. vcu.edu This high-fidelity approach allows for detailed and accurate calculations of parameters like the effective multiplication factor (k-eff), reaction rates, and neutron spectra, without making significant assumptions about the neutron energy spectrum. vcu.eduengj.org MCNP is widely used for nuclear criticality safety analyses, reactor physics, and burnup calculations. vcu.eduufmg.br For instance, MCNP has been used to model thorium-fueled reactors to understand the production of Pa-233 and its subsequent decay to the fissile isotope Uranium-233 (U-233). vcu.eduanl.gov
SCALE (Standardized Computer Analyses for Licensing Evaluation) , developed at Oak Ridge National Laboratory, is a comprehensive and validated code system used for a wide range of nuclear analyses. ufmg.brosti.gov It includes various modules for criticality safety, reactor physics, radiation shielding, and sensitivity and uncertainty analysis. ufmg.br A key module within SCALE is TRITON , which provides sequences for transport, depletion, and sensitivity and uncertainty analysis. vcu.eduanl.gov TRITON can utilize the Monte Carlo code KENO-VI for 3D neutron transport calculations or the deterministic transport code NEWT. ufmg.br This modular approach allows for flexible and powerful simulations of reactor behavior, including the tracking of important isotopes like Pa-233 in thorium fuel cycles. ufmg.br
These codes rely on extensive nuclear data libraries, such as ENDF/B-VII.0, which contain the fundamental parameters for neutron interactions with various isotopes. engj.orgufmg.br The accuracy of the simulations is therefore highly dependent on the quality of this underlying data.
Burn-up Calculations and Fuel Depletion Analysis (e.g., ORIGEN-S, SERPENT)
ORIGEN-S is a module within the SCALE code system that calculates fuel depletion, actinide transmutation, fission product buildup, and radioactive decay. ufmg.brvtt.fi It uses a point-depletion model, solving the Bateman equations for a large number of isotopes. ufmg.br While ORIGEN-S itself is a zero-dimensional code, it is often coupled with neutron transport codes like MCNP or the transport modules within SCALE (like TRITON) to account for the effects of changing fuel composition on the neutron spectrum over time. vcu.eduufmg.br This coupling allows for more accurate predictions of isotopic inventories, including that of Pa-233, throughout the fuel's life in the reactor. vcu.edu
SERPENT is a continuous-energy Monte Carlo reactor physics code developed at VTT Technical Research Centre of Finland. researchgate.netdiva-portal.org It is specifically designed for lattice physics and burn-up calculations. researchgate.net SERPENT has the capability to perform detailed 3D burn-up calculations, tracking the evolution of a vast number of nuclides. researchgate.netvtt.fi A key feature of SERPENT is its ability to model material flows, which is particularly advantageous for simulating Molten Salt Reactors (MSRs) where fuel and fission products, including Pa-233, are continuously processed. diva-portal.orgresearchgate.net Like MCNP, SERPENT uses continuous-energy cross-section data, leading to high-fidelity results. researchgate.net
Both ORIGEN-S and SERPENT are essential tools for analyzing the performance and safety of thorium-fueled reactors. They provide critical data on the concentration of Pa-233, which influences reactor control and the potential for U-233 breeding. researchgate.netbjrs.org.br
Computational Fluid Dynamics (CFD) for this compound Transport in Fluidic Fuel Systems (e.g., Molten Salt Reactors)
In Molten Salt Reactors (MSRs), the fuel, containing thorium and its transmutation products like Pa-233, is dissolved in a liquid salt that circulates through the reactor core. whatisnuclear.com Understanding the transport and distribution of Pa-233 within this fluidic system is critical for several reasons. The residence time of Pa-233 in the high neutron flux region of the core affects its probability of capturing a neutron, a parasitic absorption that leads to the formation of U-234 instead of the desired fissile U-233. janleenkloosterman.nl Therefore, some MSR designs incorporate online reprocessing to remove Pa-233 from the core and allow it to decay to U-233 in a low-flux environment. janleenkloosterman.nlwhatisnuclear.com
Computational Fluid Dynamics (CFD) is a powerful tool used to simulate fluid flow, heat transfer, and mass transport in complex geometries like an MSR core. researchgate.netbjrs.org.br By solving the Navier-Stokes equations, CFD codes can predict velocity, temperature, and concentration fields throughout the reactor circuit. diva-portal.org This information is vital for:
Predicting Pa-233 distribution: CFD models can show where Pa-233 is likely to accumulate, helping to optimize the design of extraction systems.
Modeling online reprocessing: CFD can be used to simulate the efficiency of helium bubbling or other methods for removing volatile fission products and Pa-233 from the molten salt. iaea.org
The coupling of CFD with neutronics codes is an active area of research. This multiphysics approach allows for a more comprehensive and accurate simulation of MSRs, where the fluid dynamics directly influence the neutronic behavior and vice versa. For example, temperature variations predicted by CFD affect neutron cross sections, and the power distribution from neutronics calculations provides the heat source for the CFD model. janleenkloosterman.nl
Below is a table summarizing the key computational tools discussed:
| Code/System | Type | Primary Function in Pa-233 Analysis | Key Features |
| MCNP | Neutron Transport (Monte Carlo) | Calculating neutron interaction rates with Pa-233 and other nuclides. vcu.eduengj.org | High-fidelity 3D modeling, continuous-energy cross sections. vcu.eduufmg.br |
| SCALE | Integrated Code System | Comprehensive analysis including criticality, depletion, and shielding. ufmg.br | Modular structure (e.g., TRITON, KENO-VI, ORIGEN-S). vcu.eduufmg.br |
| ORIGEN-S | Burn-up/Depletion | Calculating the change in Pa-233 concentration over time due to irradiation and decay. ufmg.brvtt.fi | Solves Bateman equations for a large number of isotopes. ufmg.br |
| SERPENT | Neutron Transport & Burn-up (Monte Carlo) | Detailed 3D burn-up calculations and material flow modeling for Pa-233. researchgate.netvtt.fi | Continuous-energy, specialized for lattice physics and burn-up. researchgate.net |
| CFD Codes | Computational Fluid Dynamics | Simulating the transport and distribution of Pa-233 in molten salt fuel. researchgate.netbjrs.org.br | Models fluid flow, heat transfer, and mass transport. diva-portal.org |
Environmental Radiochemistry and Geochemical Behavior of Protactinium in Natural Systems As a Proxy for Protactinium 233 Behavior
Speciation and Solubility of Protactinium in Aquatic Environments
The speciation of protactinium in aquatic environments is dominated by the pentavalent oxidation state, Pa(V). The solubility of Pa(V) is extremely low under most environmental pH conditions due to its strong tendency to hydrolyze.
In the absence of strong complexing agents, Pa(V) undergoes extensive hydrolysis in aqueous solutions, even at low pH values. This hydrolysis leads to the formation of a series of soluble and insoluble hydroxy-oxide species. The primary hydrolysis reactions can be represented as follows:
PaO(OH)²⁺ + H₂O ⇌ PaO(OH)₂⁺ + H⁺ PaO(OH)₂⁺ + H₂O ⇌ PaO(OH)₃(s) + H⁺
The formation of these hydrolyzed species significantly reduces the concentration of dissolved protactinium in natural waters.
Recent computational studies have explored the stability of different protactinium complexes. For instance, first-principle calculations suggest that in aqueous solutions, protactinium in the pentavalent state exists as a mono-oxo PaO³⁺ cation rather than the dioxo PaO₂⁺ moiety typical for other actinides like uranium. The stability of PaO(OH)₂(X)(H₂O) complexes, where X is a ligand, has been shown to be favored with ligands such as Cl⁻, Br⁻, I⁻, NCS⁻, NO₃⁻, and SO₄²⁻, but not with OH⁻, F⁻, and C₂O₄²⁻. arxiv.orgparticletechlabs.comnih.gov
In carbonate-rich waters, the formation of carbonate complexes can potentially increase the solubility of protactinium. However, experimental data on the stability constants of protactinium-carbonate complexes are scarce and remain an area of active research. Theoretical calculations and analogies with other tetravalent and pentavalent actinides suggest that carbonate complexes could play a role in protactinium speciation in specific geochemical environments, such as alkaline lakes or carbonate-rich groundwaters.
Table 1: Hydrolysis Constants for Pa(V) at 25°C
| Hydrolysis Reaction | log K (I=0) | Reference |
|---|---|---|
| PaO(OH)²⁺ + H₂O ⇌ PaO(OH)₂⁺ + H⁺ | -0.04 ± 0.36 | epa.gov |
| PaO(OH)₂⁺ + H₂O ⇌ PaO(OH)₃(aq) + H⁺ | -1.44 ± 0.71 | epa.gov |
Protactinium has a strong tendency to form colloids in natural waters. These colloids can be either "true colloids" composed of protactinium hydroxides or "pseudocolloids" where protactinium sorbs onto pre-existing colloidal particles of other materials, such as clays, iron oxides, or organic matter. epa.gov The formation of colloids is a critical process that influences the transport of protactinium, as colloidal particles can be more mobile than dissolved species in certain hydrogeological settings.
The stability of protactinium colloids is influenced by several factors, including pH, ionic strength, and the presence of organic and inorganic ligands. Generally, at near-neutral pH, the surface charge of protactinium hydroxide (B78521) colloids is low, leading to aggregation and precipitation. The zeta potential, a measure of the surface charge of the colloids, is a key parameter in determining their stability. Colloids with a high magnitude of zeta potential (either positive or negative) are generally stable due to electrostatic repulsion, while those with a zeta potential close to zero are prone to aggregation. researchgate.netbrookhaveninstruments.comwyatt.comnih.gov The critical coagulation concentration (CCC) is the electrolyte concentration at which rapid aggregation of colloids begins. nih.govresearchgate.netmdpi.comresearchgate.netkyoto-u.ac.jp Specific data on the zeta potential and CCC for protactinium colloids are limited in the literature.
Sorption and Desorption onto Geological Media
Sorption onto geological materials is a dominant process controlling the concentration of protactinium in natural waters and its migration in the subsurface. Protactinium exhibits very high sorption distribution coefficients (Kd) for a wide range of minerals.
Protactinium strongly sorbs to various clay minerals, including kaolinite (B1170537) and montmorillonite, as well as to metal oxides such as goethite and hematite. escholarship.orgarhivzatehnickenauke.comsapub.orgresearchgate.net The sorption is generally characterized by high Kd values, often exceeding 10⁴ mL/g, indicating that the majority of protactinium will be associated with the solid phase. The sorption process is complex and can involve multiple mechanisms, including surface complexation and ion exchange. The pH of the solution is a critical factor influencing the extent of sorption, with maximum sorption typically observed in the neutral to slightly alkaline pH range.
Table 2: Distribution Coefficients (Kd) for Protactinium Sorption on Geological Media
| Mineral | pH | Ionic Strength (M) | Kd (mL/g) | Reference |
|---|---|---|---|---|
| Granite | ~7 | - | 1,000 - 10,000 | escholarship.org |
| Tuff | ~7 | - | 500 - 5,000 | escholarship.org |
| Quartz | ~7 | - | 100 - 1,000 | escholarship.org |
| Kaolinite | 8 | - | High affinity | arhivzatehnickenauke.comresearchgate.net |
Natural organic matter (NOM), such as humic and fulvic acids, can have a significant impact on the mobility of protactinium in the environment. Protactinium forms strong complexes with humic and fulvic acids, which can either enhance or reduce its mobility depending on the specific conditions. epa.govgeologyscience.ruans.org
At low concentrations, soluble protactinium-humate complexes can form, potentially increasing the mobility of protactinium in groundwater. However, humic substances can also coat mineral surfaces, providing additional sorption sites for protactinium and thereby retarding its migration. Furthermore, humic acids themselves can exist as colloids, and the association of protactinium with these organic colloids can facilitate its transport. The stability constants for protactinium-humic and fulvic acid complexes are not well-established but are expected to be high, similar to other tetravalent and pentavalent actinides.
Transport and Migration Mechanisms in the Geosphere
The transport and migration of protactinium in the geosphere are primarily controlled by the processes of sorption, colloid formation, and to a lesser extent, solubility. Due to its very strong interaction with geological media, the migration of protactinium is expected to be significantly retarded compared to more mobile radionuclides.
Reactive transport models are used to simulate the movement of radionuclides like protactinium in the subsurface. wikipedia.orgmdpi.comfrontiersin.orgresearchgate.netgeoscienceworld.orgacs.orgarxiv.orgub.eduaps.org These models couple geochemical reactions (such as sorption, dissolution/precipitation, and complexation) with physical transport processes (advection, dispersion, and diffusion). For protactinium, a key input parameter for these models is the distribution coefficient (Kd), which quantifies the partitioning between the solid and aqueous phases. Given the high Kd values for protactinium on most geological materials, these models generally predict very slow migration rates.
Colloid-facilitated transport is a potential mechanism that could enhance the migration of protactinium. If protactinium is associated with stable, mobile colloids, it could bypass the retardation effects of sorption onto the bulk geological media. The importance of colloid-facilitated transport for protactinium is highly site-specific and depends on factors such as the concentration and stability of colloids in the groundwater and the fracture network of the geological formation. frontiersin.org
Groundwater Flow and Radionuclide Migration Models
Mathematical models are essential tools for assessing the long-term safety of radioactive waste disposal sites and for predicting the potential movement of radionuclides through the geosphere. geoscienceworld.org These models simulate the transport of dissolved radionuclides in flowing groundwater, accounting for processes like advection, dispersion, radioactive decay, and chemical interactions with the surrounding rock and soil. geoscienceworld.orgnrc.gov
For highly sorptive radionuclides like protactinium, these models are critical for predicting their potential migration from a repository. iaea.org The primary factor limiting the transport of protactinium in groundwater is its strong interaction with geologic media. iaea.orgkyoto-u.ac.jp Numerical models, such as finite element programs, are used to simulate the migration of radionuclides, considering the hydrogeologic setting and the chemical properties of the elements involved. geoscienceworld.orgnih.gov The accuracy of these predictions depends heavily on reliable data regarding the interaction of the radionuclide with the specific geological formations at a given site. osti.govmdpi.com Field-scale investigations and laboratory experiments are therefore vital to provide the necessary input parameters for these transport models. osti.gov The models help assess how factors like groundwater flow velocity, fracture networks in rock, and the chemical composition of the groundwater and rock matrix influence the potential movement of contaminants. geoscienceworld.orgmdpi.com
Retardation Factors and Distribution Coefficients for Protactinium
The migration of protactinium through geological media is significantly slowed, or retarded, by sorption processes. This retardation is quantified using the retardation factor (Rf) and the distribution coefficient (Kd). The distribution coefficient is a measure of the radionuclide's partitioning between the solid phase (rock or soil) and the liquid phase (groundwater), defined as the ratio of the radionuclide concentration on the solid to its concentration in the liquid. kyoto-u.ac.jp A high Kd value indicates strong sorption and, consequently, low mobility.
Experimental studies using batch techniques have been conducted to determine the Kd values for protactinium in various geological materials. These studies consistently show that protactinium sorbs very strongly to a wide range of materials. researchgate.net Distribution ratios (a term often used interchangeably with distribution coefficients in this context) have been measured in the range of 10² to 10⁶ ml/g. researchgate.net
The measured Kd values are influenced by several factors, including the type of rock, the pH of the water, the surface area of the solid material, and the method used to separate the solid and liquid phases in experiments. kyoto-u.ac.jp The strong sorption is attributed to protactinium's tendency to hydrolyze and form species that readily attach to mineral surfaces. iaea.orgnih.gov
Below are interactive tables summarizing experimental data for protactinium distribution coefficients on various materials.
Sorption of Protactinium on Geological Media
| Material | Distribution Ratio (RD) Range (ml/g) | Conditions/Notes | Source |
|---|---|---|---|
| Granite | Intermediate Values | Measured by batch technique at room temperature. | kyoto-u.ac.jp |
| Tuff | Intermediate Values | Measured by batch technique at room temperature. | kyoto-u.ac.jp |
| Quartz | Intermediate Values | Measured by batch technique at room temperature. | kyoto-u.ac.jp |
| Permo-Triassic Shale | 104 - 106 | Studied under far-field chemical environments. | researchgate.net |
| Permian Anhydrite | 104 - 106 | Studied under far-field chemical environments. | researchgate.net |
| Clay | 104 - 106 | Studied under far-field chemical environments. | researchgate.net |
Adsorption of Protactinium in Seawater
| Particle Type | Distribution Coefficient (Kd) Range (x 106 ml/g) | Conditions/Notes | Source |
|---|---|---|---|
| Smectite (Clay) | 0.03 - 166 | Experiments in natural seawater with 0.5 mg/L particle concentration. Pa was found to be less particle reactive than Thorium in most cases. | geologyscience.ru |
| Biogenic Opal | 0.03 - 166 | Experiments in natural seawater with 0.5 mg/L particle concentration. | geologyscience.ru |
| Manganese Dioxide | 0.03 - 166 | Experiments in natural seawater with 0.5 mg/L particle concentration. | geologyscience.ru |
| Calcium Carbonate | 0.03 - 166 | Experiments in natural seawater with 0.5 mg/L particle concentration. Results were highly variable for this material. | geologyscience.ru |
Analog Studies of Natural Protactinium Isotopes for Predicting Protactinium-233 Behavior
Due to the short half-life of this compound, direct long-term environmental studies are not feasible. wikipedia.orgchemlin.org Therefore, the longer-lived, naturally occurring isotope Protactinium-231 (²³¹Pa) serves as an essential natural analog for predicting the geochemical behavior of ²³³Pa. iaea.orgnih.gov ²³¹Pa is a decay product of Uranium-235 and is found in trace amounts in soil, rocks, and water. nih.govhpschapters.org Its distribution and behavior in various geological and marine environments provide invaluable insights into how protactinium isotopes, in general, are transported and sequestered.
Studies in marine geochemistry and geochronology have extensively used ²³¹Pa. iaea.org These investigations show that protactinium is one of the most particle-reactive elements in the ocean. nih.gov It is rapidly removed from seawater by settling particles, leading to its accumulation in marine sediments. iaea.orgnih.gov This scavenging process is a key analog for predicting that ²³³Pa, if introduced into an aquatic system, would be quickly immobilized in the sediment layer rather than remaining dissolved and being transported over long distances.
In terrestrial systems, the occurrence of protactinium is directly linked to the geochemistry of uranium, its ultimate parent isotope. iaea.orgiaea.org The pronounced hydrolytic nature of protactinium and its high capacity for sorption onto mineral surfaces are the dominant factors controlling its fate. iaea.org This suggests that ²³³Pa would be strongly retained in soils and rock formations, significantly hindering its migration with groundwater. iaea.org Thorium, which exhibits similar chemical properties, is also often used as a chemical analog for protactinium in these studies. iaea.org By examining the distribution of these natural analogs, scientists can validate the parameters, such as distribution coefficients, used in radionuclide transport models to predict the long-term behavior of this compound in a radioactive waste repository. iaea.org
Future Research Directions and Emerging Challenges in Protactinium 233 Science
Development of Advanced Separation Technologies for Thorium Fuel Reprocessing
The separation of Protactinium-233 from irradiated thorium fuel is a crucial step in the thorium fuel cycle. Efficient separation prevents the parasitic absorption of neutrons by ²³³Pa and avoids the contamination of the bred Uranium-233 with other protactinium isotopes. osti.govenergyfromthorium.com Research is actively pursuing both aqueous and pyrochemical reprocessing methods to enhance efficiency, reduce waste, and improve proliferation resistance.
Aqueous reprocessing, primarily through the THOREX (Thorium-Uranium Extraction) process, is a modification of the well-established PUREX process used for uranium fuels. osti.govresearchgate.net The THOREX process utilizes tributyl phosphate (B84403) (TBP) in an organic solvent to separate uranium and thorium from fission products. osti.gov However, challenges remain, particularly in the dissolution of thorium oxide fuel, which is notoriously difficult to dissolve. researchgate.net Future research in aqueous reprocessing is focused on developing more efficient dissolution techniques and improving the separation of ²³³Pa from fission products and other actinides. researchgate.net
Pyrochemical processing, or pyroprocessing, offers a promising alternative to aqueous methods, especially for molten salt reactors (MSRs). researchgate.netresearchgate.net This high-temperature method involves electrorefining and molten salt extraction to separate the fuel components. oecd-nea.orgoecd-nea.org One of the main advantages of pyroprocessing is its potential compactness and the ability to process fuel with shorter cooling times. oecd-nea.orgoecd-nea.org In the context of MSRs, online pyroprocessing would allow for the continuous removal of ²³³Pa from the fuel salt, which is essential for maximizing the breeding of ²³³U. researchgate.net Key research challenges in this area include understanding the electrochemical behavior of protactinium in molten salts and developing materials that can withstand the corrosive high-temperature environment. researchgate.netoecd-nea.org
Enhancement of Nuclear Data Acquisition for Precise Reactor Design and Safeguards
Accurate nuclear data for this compound is fundamental for the design, operation, and safety analysis of thorium-fueled reactors. oecd-nea.org Uncertainties in nuclear data can lead to significant errors in predicting reactor behavior, including criticality and fuel burnup. oecd-nea.org One of the most critical parameters is the neutron capture cross-section of ²³³Pa. osti.gov A high capture cross-section means that ²³³Pa is more likely to absorb a neutron rather than decay to ²³³U, which negatively impacts the neutron economy of the reactor. energyfromthorium.comosti.gov
Recent evaluations of nuclear data have aimed to reduce the uncertainties associated with the ²³³Pa neutron capture cross-section. osti.gov However, discrepancies still exist between different evaluated data libraries, highlighting the need for new, high-precision experimental measurements. tandfonline.comresearchgate.net The fission cross-section of ²³³Pa, particularly in fast neutron spectra, is another area where more accurate data is required for the design of fast-spectrum thorium reactors. tandfonline.comresearchgate.net
Furthermore, precise nuclear data for ²³³Pa is crucial for developing effective safeguards and non-proliferation measures. elsevierpure.comberkeley.edu Since ²³³Pa decays to the fissile and weapons-usable material ²³³U, it is considered a proliferation-sensitive material. iaea.orgcoastal.eduiaea.organl.gov Accurate measurements of the gamma spectra of ²³³Pa and its decay products are necessary for developing non-destructive assay techniques to track and account for this material in fuel reprocessing facilities. elsevierpure.com Future research will need to focus on providing high-quality nuclear data to support the development of advanced reactor designs and robust safeguards approaches for the thorium fuel cycle. oecd-nea.orgelsevierpure.com
Exploration of Novel Applications of this compound in Fundamental Nuclear Science
While the primary interest in this compound is driven by its role in the thorium fuel cycle, its unique nuclear properties also make it a subject of interest for fundamental scientific research. periodic-table.comnih.govebsco.com Due to its scarcity, high radioactivity, and toxicity, the applications of protactinium are generally limited to the research domain. periodic-table.comnih.govebsco.com
One of the established applications of protactinium isotopes, particularly ²³¹Pa, is in the field of geology and paleoceanography. periodic-table.comyoutube.com The decay chain of uranium produces both ²³¹Pa and ²³⁰Th, and the ratio of these isotopes in marine sediments can be used to date geological events over timescales of thousands of years. youtube.com While ²³³Pa has a much shorter half-life (approximately 27 days), its well-defined decay properties could potentially be utilized in shorter-term tracer studies in environmental science.
Future research could explore the potential of using ²³³Pa in other areas of fundamental science. For instance, its decay characteristics could be precisely measured to test fundamental physics theories. The study of the nuclear structure of ²³³Pa and its decay products can provide valuable data for refining nuclear models. However, the significant challenges associated with producing and handling this highly radioactive material currently limit its widespread use in fundamental research. periodic-table.comebsco.com
Interdisciplinary Research Needs at the Interface of Chemistry, Physics, and Engineering
The successful and sustainable implementation of the thorium fuel cycle, with this compound as a key intermediate, necessitates a highly integrated and interdisciplinary research approach. The challenges associated with ²³³Pa science and technology cannot be addressed by a single discipline alone but require close collaboration between chemists, physicists, and engineers. berkeley.eduthoriumenergyalliance.com
The interface of chemistry and engineering is critical for the development of advanced separation technologies. Chemical engineers must design and build reprocessing facilities that can safely and efficiently handle the highly radioactive materials involved, based on the separation chemistries developed by nuclear chemists. This includes overcoming challenges such as materials corrosion, remote handling, and waste management. osti.govresearchgate.net
The collaboration between nuclear physicists and reactor engineers is essential for the design and safe operation of thorium-fueled reactors. Physicists are responsible for providing the accurate nuclear data that engineers need to model and simulate reactor performance. oecd-nea.org This includes data on neutron cross-sections, decay constants, and fission yields. In turn, reactor designers can provide feedback to nuclear physicists on the specific data needs and uncertainties that have the largest impact on reactor safety and efficiency. oecd-nea.org
Q & A
Basic: How is Protactinium-233 produced from Thorium-232, and what is its role in nuclear fuel cycles?
This compound (Pa-233) is generated via neutron capture by Thorium-232 (Th-232) in nuclear reactors, following the reaction:
Th-232 (n, γ) → Th-233 → β⁻ decay → Pa-233
Pa-233 subsequently undergoes β⁻ decay (27-day half-life) to form fissile Uranium-233 (U-233), a critical step in thorium-based fuel cycles for breeding nuclear fuel . Experimental setups must account for neutron flux gradients and Pa-233’s decay dynamics to optimize U-233 yields.
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Pa-233’s high β⁻ radioactivity (26.9-day half-life) necessitates stringent containment (e.g., shielded gloveboxes) and remote handling to minimize external exposure. Laboratories must implement decay product monitoring (e.g., U-233 growth) and adhere to regulatory controls for radioactive waste . Pre-experiment simulations using gamma spectrometry (e.g., 310 keV γ-ray detection) are recommended to quantify Pa-233 purity and decay contributions .
Advanced: What experimental methodologies are used to isolate this compound from irradiated thorium matrices?
Isolation involves:
- Solvent extraction : Using fluoride-complexing agents (e.g., TBP in nitric acid) to separate Pa-233 from Th and U isotopes .
- Yield correction : Adding a Pa-233 tracer post-separation to account for losses during precipitation (e.g., barium chloride co-precipitation) .
- Decay timing : Rapid separation (<10 days post-irradiation) to minimize U-233 interference. Challenges include Pa-233’s β⁻ emission intensity and competing side-reactions with fluoride ions .
Advanced: How can researchers resolve discrepancies in reported this compound decay constants?
Discrepancies arise from measurement techniques (e.g., gamma vs. beta counting) and matrix effects. To address this:
- Use differential gamma spectrometry (e.g., Procedure 9 ) to isolate Pa-233’s 310 keV γ-ray peak from decay products.
- Validate half-life via multi-timepoint assays under controlled conditions (e.g., shielded detectors, decay product correction) .
- Cross-reference with neutron flux data from reactor experiments to validate production rates .
Advanced: How does this compound complicate nuclear safeguards in thorium fuel cycles?
Pa-233’s non-accountable status under safeguards frameworks creates a monitoring gap during thorium irradiation and reprocessing. A proposed framework includes:
- Timeliness metrics : Track Pa-233→U-233 decay chains to estimate diversion risks within reprocessing timelines .
- Inventory modeling : Use first-principle equations (e.g., ) to correlate reactor power (P) with Pa-233 inventory .
- Online monitoring : Develop neutron detectors sensitive to Pa-233’s β⁻ emissions during fuel reprocessing .
Basic: What analytical techniques are used to quantify this compound in mixed actinide samples?
- Gamma spectrometry : Focus on Pa-233’s 310 keV γ-ray, corrected for Ac-227 chain interference .
- Beta counting : Calibrated against decay curves (accounting for U-233 growth).
- Isotope dilution mass spectrometry (IDMS) : Requires pre-separation via ion-exchange chromatography .
Advanced: How can reactor models predict this compound inventory for U-233 breeding optimization?
Key parameters include:
- Neutron flux : Directly impacts Th-232→Pa-233 transmutation rates.
- Decay-equilibrium assumption : Validate via iterative simulations comparing Pa-233 decay rates to U-233 fission rates .
- Power scaling : Linear relationship between thermal power (P) and Pa-233 inventory (e.g., 1 GW reactor ≈ 1 kg Pa-233 at equilibrium) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
